Technical Documentation Center

2,6-Di-tert-butyl-4-octylphenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,6-Di-tert-butyl-4-octylphenol
  • CAS: 35309-87-6

Core Science & Biosynthesis

Foundational

"2,6-Di-tert-butyl-4-octylphenol" molecular structure and IUPAC name

An In-Depth Technical Guide to 2,6-Di-tert-butyl-4-octylphenol Abstract This technical guide provides a comprehensive overview of 2,6-Di-tert-butyl-4-octylphenol, a sterically hindered phenolic compound. The document det...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,6-Di-tert-butyl-4-octylphenol

Abstract

This technical guide provides a comprehensive overview of 2,6-Di-tert-butyl-4-octylphenol, a sterically hindered phenolic compound. The document details its molecular structure, IUPAC nomenclature, and key physicochemical properties. Emphasis is placed on the structure-function relationship, particularly how the bulky tert-butyl groups flanking the hydroxyl moiety contribute to its potent antioxidant activity. The guide elucidates the radical-scavenging mechanism of action, outlines its primary industrial applications as a stabilizer, and discusses its relevance for professionals in research and development.

Introduction to Sterically Hindered Phenols

Sterically hindered phenols are a class of organic compounds that play a critical role as antioxidants in a vast array of industrial and commercial products. Their defining feature is a phenol ring substituted with bulky alkyl groups, typically tert-butyl, at one or both ortho positions relative to the hydroxyl group. This structural arrangement is not accidental; it is precisely engineered to enhance the compound's efficacy as a free-radical scavenger while ensuring the stability of the resulting phenoxyl radical.[1][2] This stability is paramount, as it prevents the antioxidant itself from initiating new radical chain reactions.[1] 2,6-Di-tert-butyl-4-octylphenol is a prominent member of this class, designed to offer high antioxidant efficiency combined with good solubility in nonpolar media, a characteristic imparted by its long C8 alkyl chain.

Molecular Structure and Nomenclature

The chemical identity and function of 2,6-Di-tert-butyl-4-octylphenol are dictated by its unique molecular architecture. Understanding this structure is fundamental to appreciating its chemical behavior.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2,6-di-tert-butyl-4-octylphenol .[3] It is also known by other synonyms, including:

  • Phenol, 2,6-bis(1,1-dimethylethyl)-4-octyl-[3]

  • 2,6-di-tert-butyl-4-n-octylphenol[3]

Structural Features

The molecule consists of three key components:

  • A Phenolic Ring: The aromatic ring with its hydroxyl (-OH) group is the functional core responsible for the antioxidant activity. The hydrogen atom of the hydroxyl group is readily donated to neutralize free radicals.[1]

  • Two Ortho tert-Butyl Groups: Positioned at carbons 2 and 6, these large, bulky groups provide significant steric hindrance around the hydroxyl group. This steric shield protects the hydroxyl group from unwanted side reactions and, crucially, stabilizes the phenoxyl radical formed after hydrogen donation.[1]

  • A Para Octyl Group: The eight-carbon alkyl chain at the para-position (carbon 4) significantly increases the molecule's lipophilicity. This ensures its solubility in hydrocarbon-based materials such as oils, plastics, and fuels, where it is most needed.

Fig. 1: 2D Molecular Structure of 2,6-di-tert-butyl-4-octylphenol.

Physicochemical Properties

A summary of the key computed and experimental properties of 2,6-Di-tert-butyl-4-octylphenol is provided below. These properties are essential for predicting its behavior in various systems and for designing experimental protocols.

PropertyValueSource
Molecular Formula C₂₂H₃₈O[3]
Molecular Weight 318.5 g/mol [3]
CAS Number 35309-87-6[3]
Appearance Solid (predicted)
IUPAC Name 2,6-ditert-butyl-4-octylphenol[3]
SMILES CCCCCCCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C[3]
InChIKey NICMVXRQHWVBAP-UHFFFAOYSA-N[3]

Synthesis Overview

The industrial synthesis of sterically hindered phenols like 2,6-Di-tert-butyl-4-octylphenol is typically achieved through Friedel-Crafts alkylation.[4] While specific protocols for this exact molecule are proprietary, the general methodology involves the reaction of a less substituted phenol with appropriate alkenes in the presence of an acid catalyst.

Conceptual Synthesis Workflow:

  • Starting Material Selection: The synthesis could start from phenol, p-cresol, or a more substituted precursor like 2,6-di-tert-butylphenol.

  • Alkylation: The phenol is reacted with isobutene to introduce the two tert-butyl groups, often using a catalyst like aluminum phenoxide to favor ortho-alkylation.[4] Subsequently, or in a separate step, an 8-carbon alkene (e.g., 1-octene) or an octyl halide is used to add the octyl chain at the para position.

  • Catalyst: Strong Lewis or Brønsted acids are required to catalyze the electrophilic aromatic substitution.

  • Purification: The final product is purified from by-products and unreacted starting materials, typically through distillation or crystallization.

An improved synthesis process for the related compound 2,6-di-tert-butylphenol involves the alkylation of 2-tert-butylphenol with isobutene using a tris(2-tert-butylphenolate)-aluminium catalyst at low temperatures, which enhances yield and selectivity.[5]

Mechanism of Action as an Antioxidant

The primary function of 2,6-Di-tert-butyl-4-octylphenol is to interrupt the auto-oxidation chain reactions that degrade organic materials. Oxidation proceeds via a free-radical mechanism, and this compound acts as a chain-breaking antioxidant.

The process occurs in two main steps:

  • Hydrogen Donation: The phenol (ArOH) encounters a reactive peroxyl (ROO•) or alkyl (R•) radical. It donates the hydrogen atom from its hydroxyl group to this radical, neutralizing it (to ROOH or RH) and stopping it from propagating the chain reaction.

  • Radical Stabilization: The antioxidant is converted into a phenoxyl radical (ArO•). Due to the steric hindrance from the two bulky tert-butyl groups and the resonance delocalization of the unpaired electron across the aromatic ring, this phenoxyl radical is exceptionally stable and unreactive. It does not initiate new oxidation chains and will typically be terminated by reacting with another radical.

Antioxidant_Mechanism Phenol 2,6-di-tert-butyl-4-octylphenol (ArOH) Phenoxyl Stable Phenoxyl Radical (ArO•) Phenol->Phenoxyl H• Donation Radical Free Radical (R•) Product Neutralized Molecule (RH) Radical->Product Neutralization Radical->Phenoxyl H• Donation Termination Chain Termination Phenoxyl->Termination

Fig. 2: Radical Scavenging Mechanism of Sterically Hindered Phenols.

Applications in Research and Industry

The combination of high antioxidant activity and oil solubility makes 2,6-Di-tert-butyl-4-octylphenol a valuable additive in numerous applications.

  • Industrial Lubricants and Fuels: It is used to prevent oxidative degradation of oils and fuels, extending their service life and preventing the formation of sludge, varnish, and corrosive by-products. Its relative, 2,6-di-tert-butylphenol, is known to prevent gumming in aviation fuels.[4]

  • Polymers and Plastics: It acts as a stabilizer in plastics and elastomers, protecting them from degradation during high-temperature processing and from long-term exposure to oxygen and UV light.[6]

  • Drug Development and Research: While not typically used as an active pharmaceutical ingredient itself, its derivatives are. For example, 2,6-di-tert-butylphenol serves as a precursor in the synthesis of the cholesterol-lowering drug Probucol.[4] For researchers, compounds like 2,6-Di-tert-butyl-4-octylphenol are excellent tools for studying oxidative stress in biological systems and for developing novel antioxidant therapies. The antioxidant properties of various substituted di-tert-butylphenols are an active area of research.[7]

Safety and Handling

While specific toxicity data for 2,6-Di-tert-butyl-4-octylphenol is limited, related hindered phenols are generally considered to have low toxicity. However, as with all chemicals, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be used during handling. Some phenol derivatives can cause skin and eye irritation.[8][9] It is important to consult the Safety Data Sheet (SDS) provided by the manufacturer before use.

Conclusion

2,6-Di-tert-butyl-4-octylphenol is a highly effective, oil-soluble antioxidant whose function is a direct result of its well-defined molecular structure. The strategic placement of two tert-butyl groups provides the necessary steric hindrance to create a stable phenoxyl radical, making it an efficient chain-breaking antioxidant. Its long octyl chain ensures its utility in a wide range of nonpolar materials, from industrial lubricants to polymers. For scientists and researchers, it serves as a quintessential example of rational chemical design and a valuable tool in the ongoing study of oxidative processes and their inhibition.

References

  • PubChem. (n.d.). 2,6-Di-tert-butyl-4-octylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • OECD SIDS. (n.d.). 2,6-DI-TERT-BUTYLPHENOL CAS N°: 128-39-2.
  • U.S. Environmental Protection Agency (EPA). (n.d.). 2,6-Di-tert-butyl-4-(4-methylanilino)phenol Properties. CompTox Chemicals Dashboard.
  • Wikipedia. (n.d.). 2,6-Di-tert-butylphenol. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.).
  • PubChem. (n.d.). 2-Tert-butyl-4-octylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Molbase. (n.d.). 2,6-Di-tert-butyl-4-octylphenol. Retrieved from [Link]

  • Hauk et al. (2020). Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety. Bioorganic & Medicinal Chemistry Letters.
  • Fuhrmann, E., & Talbiersky, J. (2005). A new mechanism - Key for an improved synthesis of 2,6-di-tert-butylphenol. Journal of Molecular Catalysis A: Chemical. Available at: [Link]

  • Satoh, K., & Sakagami, H. (2008). Mechanisms of cytotoxicity of 2-or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. In Vivo. Available at: [Link]

  • ChemicalBook. (n.d.). 4,4'-Methylenebis(2,6-di-tert-butylphenol) synthesis.
  • Al-Hourani et al. (2022). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. RSC Advances. Available at: [Link]

  • Google Patents. (n.d.). US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.
  • Kim, K. B., & Kim, Y. S. (2023). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. International Journal of Molecular Sciences. Available at: [Link]

  • Ataman Kimya. (n.d.). 2,6-DI-TERT-BUTYL-4-CRESOL.
  • Maris, A. et al. (2023). Molecular structure and internal dynamics of the antioxidant 2,6-di-tert-butylphenol. Journal of Molecular Structure. Available at: [Link]

  • The Good Scents Company. (n.d.). (±)-4-sec-butyl-2,6-di-tert-butyl phenol.
  • Kobrin, V. S. et al. (2003). Using 2,6-Di-tert-butylphenol for Obtaining of bis[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]phtalate by Ecological Acceptable Industrial Method. Chemistry for Sustainable Development.
  • precisionFDA. (n.d.). 2,6-DI-TERT-BUTYL-4-ETHYLPHENOL.
  • Sigma-Aldrich. (n.d.). 2,6-DITERT-BUTYL-4-CHLOROPHENOL.
  • Yue, J. et al. (2021). 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. Environmental Health Perspectives. Available at: [Link]

Sources

Exploratory

"2,6-Di-tert-butyl-4-octylphenol" synthesis pathway and precursors

Topic: Synthesis Pathway and Precursors of 2,6-Di-tert-butyl-4-octylphenol Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1] Precision Alkylation Strategies...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis Pathway and Precursors of 2,6-Di-tert-butyl-4-octylphenol Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Precision Alkylation Strategies for Hindered Phenolic Antioxidants

Executive Summary & Chemical Identity

2,6-Di-tert-butyl-4-octylphenol (CAS 35309-87-6 ) is a lipophilic hindered phenol used primarily as an antioxidant and radical scavenger in polymer stabilization, lubricants, and potentially as a pharmaceutical intermediate.[1][2][3] Its structure combines a phenolic core with two bulky tert-butyl groups at the ortho positions (providing steric protection to the hydroxyl group) and an octyl chain at the para position (enhancing solubility in non-polar matrices).[1]

Critical Technical Distinction: In industrial nomenclature, "octylphenol" often refers to the branched isomer derived from diisobutylene (1,1,3,3-tetramethylbutylphenol). However, the specific nomenclature and CAS 35309-87-6 refer to the n-octyl (linear) isomer.[1] This guide focuses on the synthesis of the linear variant while acknowledging the branched analog where relevant for process insight.

PropertySpecification
IUPAC Name 2,6-bis(2-methyl-2-propanyl)-4-octylphenol
CAS Number 35309-87-6
Molecular Formula C₂₂H₃₈O
Molecular Weight 318.54 g/mol
Appearance Low-melting solid or viscous liquid (Predicted MP: ~35–45 °C)
Solubility Soluble in hexane, toluene, ethanol; Insoluble in water

Retrosynthetic Analysis & Strategy

The synthesis of 2,6-di-tert-butyl-4-octylphenol is a classic exercise in Friedel-Crafts alkylation , but the order of operations is critical for yield and selectivity.

The "Para-First" Strategy (Recommended)

The most robust industrial pathway involves installing the para-octyl group first, followed by ortho-alkylation with isobutylene.[1]

  • Step 1 (Para-Alkylation): Phenol is alkylated with 1-octene to form 4-octylphenol.[1]

  • Step 2 (Ortho-Alkylation): 4-octylphenol is alkylated with isobutylene using an ortho-selective catalyst (Aluminum Phenoxide).[1]

Why this route?

  • Steric Control: Installing the bulky tert-butyl groups last avoids steric hindrance that would occur if one tried to attach an octyl chain to the crowded 4-position of 2,6-di-tert-butylphenol.[1]

  • Selectivity: Aluminum phenoxide catalysts are highly selective for ortho positions, preventing over-alkylation or ether formation.

Pathway Visualization

SynthesisPath Phenol Phenol (Starting Material) pOctyl 4-Octylphenol (Intermediate) Phenol->pOctyl Acid Cat. (Amberlyst 15 / AlCl3) oOctyl 2-Octylphenol (Side Product) Phenol->oOctyl Minor Isomer Octene 1-Octene (Alkylation Agent 1) Octene->pOctyl Target 2,6-Di-tert-butyl-4-octylphenol (Target) pOctyl->Target Al(OPh)3 Catalyst 100°C, 5-10 atm Isobutylene Isobutylene (Alkylation Agent 2) Isobutylene->Target

Caption: Two-step synthesis pathway via the "Para-First" strategy, minimizing steric conflict.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-Octylphenol (Precursor)

Reaction: Friedel-Crafts Alkylation of Phenol with 1-Octene.[1] Challenge: Controlling regioselectivity (para vs. ortho) and preventing octene isomerization.

  • Reagents: Phenol (excess), 1-Octene.[1]

  • Catalyst: Heterogeneous Acid Catalyst (e.g., Amberlyst 15 or Zeolite HY) is preferred over homogeneous acids (H₂SO₄) to reduce waste and improve para-selectivity.

  • Stoichiometry: 3:1 to 5:1 Phenol:Octene ratio (excess phenol suppresses poly-alkylation).[1]

Protocol:

  • Charge a glass-lined reactor with molten phenol (MP ~40.5 °C) and dry Amberlyst 15 resin (5 wt% loading).

  • Heat mixture to 80–90 °C .

  • Add 1-octene dropwise over 2 hours. Note: Slow addition prevents olefin dimerization.[1]

  • Stir for an additional 4 hours. Monitor via GC.

  • Work-up: Filter off catalyst. Distill excess phenol (recycle).[1]

  • Purification: Fractional distillation under high vacuum. 4-octylphenol has a higher boiling point than the ortho-isomer.[1]

    • Target Purity: >98% (Critical, as ortho-isomers will form impurities in Step 2).[1]

Step 2: Ortho-Alkylation with Isobutylene (Target Synthesis)

Reaction: Ortho-selective alkylation of 4-octylphenol.[1] Mechanism: The reaction relies on the formation of an aluminum phenoxide intermediate, which coordinates isobutylene and directs it specifically to the ortho positions via a concerted mechanism.

  • Precursor: 4-Octylphenol (from Step 1).[1]

  • Reagent: Isobutylene gas.[1]

  • Catalyst: Aluminum metal (dissolved in situ to form Aluminum Phenoxide) or Aluminum Isopropoxide.[1]

Detailed Protocol:

  • Catalyst Formation:

    • In a pressure reactor (autoclave), melt 4-octylphenol (approx. 1 mol).

    • Add aluminum turnings (0.01 mol, ~1 mol%) or aluminum isopropoxide.

    • Heat to 150 °C under nitrogen flow until hydrogen evolution ceases (if using Al metal).[1] This forms the active catalyst: Aluminum tris(4-octylphenoxide).[1]

  • Alkylation:

    • Cool reactor to 100 °C .

    • Pressurize with Isobutylene (5–10 atm).[1]

    • Maintain temperature at 100–110 °C. Caution: Exothermic reaction.[1]

    • Stir until isobutylene uptake ceases (approx. 2.1 equivalents consumed).[1][4]

  • Quenching:

    • Vent excess isobutylene.[1]

    • Hydrolyze the aluminum catalyst by adding dilute sulfuric acid or sodium hydroxide solution at 60 °C.[1]

    • Separate the organic phase.[1]

  • Purification:

    • Wash organic phase with water until neutral.[1]

    • Recrystallization: If the product solidifies (MP ~35-45 °C), recrystallize from ethanol or methanol.[1] If liquid, purify via wiped-film evaporation to remove unreacted mono-butylated intermediates.[1]

Process Flow & Logic

The following diagram illustrates the industrial logic, including the critical catalyst activation step.

ProcessFlow cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Hindered Phenol Synthesis Input1 Phenol + 1-Octene Reactor1 Reactor 1: Acid Catalysis (80°C) Input1->Reactor1 Distillation Vacuum Distillation (Remove Phenol & o-isomer) Reactor1->Distillation Intermediate Purified 4-Octylphenol Distillation->Intermediate CatPrep Catalyst Formation: Add Al metal -> 150°C (Forms Al-Phenoxide) Intermediate->CatPrep Alkylation Autoclave: + Isobutylene (10 atm) Temp: 100-110°C CatPrep->Alkylation Hydrolysis Hydrolysis/Wash (Remove Al residues) Alkylation->Hydrolysis FinalPurification Crystallization/Stripping Hydrolysis->FinalPurification

Caption: Industrial process flow for high-purity 2,6-di-tert-butyl-4-octylphenol production.

Analytical Characterization

To validate the synthesis, the following analytical signals confirm the structure (CAS 35309-87-6).

MethodExpected Signal / CharacteristicInterpretation
¹H NMR (CDCl₃) δ 1.44 (s, 18H)Two tert-butyl groups (18 protons).[1]
δ 5.05 (s, 1H)Hindered Phenolic -OH (sharp singlet).[1]
δ 6.9–7.1 (s, 2H)Aromatic protons (meta to OH). Singlet indicates symmetry.[1]
δ 0.88 (t, 3H), 1.2-1.6 (m)n-Octyl chain protons.[1]
IR Spectroscopy 3640 cm⁻¹ (sharp)Non-hydrogen bonded -OH (sterically hindered).[1]
2960–2850 cm⁻¹Strong C-H stretching (alkyl chains).[1]
GC-MS M+ peak at m/z 318Confirm molecular weight.[1]
Fragment m/z 303 (M - 15)Loss of methyl group from tert-butyl.[1]

Safety & Handling

  • Phenol: Highly toxic and corrosive.[1] Rapidly absorbed through skin.[1][5] Full PPE (Tychem suits, neoprene gloves) and immediate access to PEG-400/water wash stations are mandatory.[1]

  • Isobutylene: Flammable gas.[1] Reacts violently with oxidizers.[1] Ensure reactor grounding and leak detection systems.

  • Aluminum Alkyls: The intermediate catalyst is moisture-sensitive.[1] Hydrolysis releases heat and aluminum hydroxide gel, which can clog lines if not managed.

References

  • PubChem. "2,6-Di-tert-butyl-4-octylphenol (Compound)."[1] National Library of Medicine. [Link][1]

  • Fiege, H., et al. "Phenol Derivatives." Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] (Describes general industrial alkylation of phenols). [Link]

  • Chandra, K. G., & Sharma, M. M. "Alkylation of Phenol with Isobutylene." Catalysis Letters. (Kinetics of aluminum phenoxide catalysis). [Link][1]

Sources

Foundational

Mechanistic Profiling of 2,6-Di-tert-butyl-4-octylphenol: A Lipophilic Antioxidant

Topic: Mechanistic Profiling of 2,6-Di-tert-butyl-4-octylphenol (CAS 35309-87-6) Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Physicochemical Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mechanistic Profiling of 2,6-Di-tert-butyl-4-octylphenol (CAS 35309-87-6) Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Physicochemical Profile[1][2]

2,6-Di-tert-butyl-4-octylphenol (CAS 35309-87-6) is a sterically hindered phenolic antioxidant. Structurally analogous to Butylated Hydroxytoluene (BHT), it distinguishes itself via a linear n-octyl chain at the para position. This structural modification significantly alters its lipophilicity (


 vs. 

for BHT) and volatility, making it a critical stabilizer for lipid-based drug formulations (e.g., lipid nanoparticles, liposomes) and high-temperature polymers where BHT would be lost to evaporation.

This guide dissects the antioxidant mechanism of action (MoA), focusing on the kinetics of Hydrogen Atom Transfer (HAT), the thermodynamic stability of the resulting phenoxyl radical, and the downstream formation of quinone methides.

Key Physicochemical Parameters
ParameterValue / CharacteristicRelevance
Molecular Formula

Core structure
Molecular Weight 318.54 g/mol Mass balance calc.[1][2]
LogP (Predicted) ~7.5 - 8.0High membrane retention; strictly lipophilic.
Bond Dissociation Enthalpy (BDE) ~81 kcal/mol (O-H)Determines radical scavenging efficacy (similar to BHT).
pKa ~12.5Non-ionizable at physiological pH; remains neutral in membranes.

Mechanism of Action: The Radical Scavenging Cascade

The antioxidant activity of 2,6-di-tert-butyl-4-octylphenol is governed by the Hydrogen Atom Transfer (HAT) mechanism. Unlike electron transfer mechanisms (SET) which are solvent-dependent, HAT is the dominant pathway in non-polar, lipid-rich environments.

Primary Scavenging Event (HAT)

The reaction initiates when a peroxyl radical (


) attacks the phenolic hydroxyl group. The steric bulk of the tert-butyl groups at positions 2 and 6 does not prevent the small oxygen-centered radical from approaching but effectively blocks larger radicals, ensuring selectivity.


  • Kinetic Control: The rate constant (

    
    ) is driven by the BDE of the O-H bond. The electron-donating n-octyl group at the para position (via hyperconjugation) increases electron density on the ring, slightly lowering the O-H BDE compared to unsubstituted phenol, thereby enhancing reactivity.
    
  • Thermodynamic Control: The resulting phenoxyl radical (

    
    ) is stabilized by resonance delocalization across the aromatic ring and steric shielding by the tert-butyl groups, which prevent rapid dimerization or pro-oxidant propagation.
    
Fate of the Phenoxyl Radical: Quinone Methide Formation

A critical, often overlooked aspect of hindered phenols with


-hydrogens at the para position is the formation of Quinone Methides (QM) .
  • Disproportionation: Two phenoxyl radicals interact. One acts as a hydrogen donor (from the

    
    -methylene of the octyl chain), and the other as an acceptor (reforming the parent phenol).
    
  • Product: This yields the parent phenol and a 2,6-di-tert-butyl-4-octylidene-2,5-cyclohexadienone (a Quinone Methide).



Toxicological Implication: Quinone methides are electrophilic Michael acceptors. In a biological context, they can alkylate nucleophilic residues (Cys, Lys) on proteins. While this effectively "terminates" the radical chain, it introduces a potential toxicity pathway that must be monitored in drug formulation stability studies.

Mechanistic Visualization (DOT)

AntioxidantMechanism cluster_legend Phase ROO Peroxyl Radical (ROO•) TS Transition State [ArO---H---OOR]‡ ROO->TS Diffusion ArOH 2,6-Di-tert-butyl -4-octylphenol ArOH->TS Diffusion ArO Phenoxyl Radical (ArO•) (Sterically Stabilized) TS->ArO HAT (k_inh) ROOH Hydroperoxide (ROOH) TS->ROOH QM Quinone Methide (Electrophile) ArO->QM Disproportionation (-H• from α-octyl) Parent Regenerated Parent Phenol ArO->Parent H-Abstraction Adducts Adducts QM->Adducts Michael Addition (Nucleophiles) LipidPhase Lipid Phase Reaction

Caption: Figure 1. Radical scavenging cascade of 2,6-di-tert-butyl-4-octylphenol showing HAT and Quinone Methide formation.

Experimental Protocols for Validation

To validate the efficacy of 2,6-di-tert-butyl-4-octylphenol, standard aqueous assays (like aqueous DPPH) are insufficient due to solubility issues. The following protocols are optimized for lipophilic antioxidants.

Protocol A: Lipophilic DPPH Assay (Toluene/Ethanol)

Standard DPPH assays often precipitate lipophilic compounds, leading to false negatives.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl).[1]

  • Solvent: 50:50 (v/v) Ethanol:Toluene mix (ensures solubility of both DPPH and the octylphenol).

Workflow:

  • Preparation: Prepare a

    
     DPPH stock solution in Ethanol:Toluene.
    
  • Sample: Dissolve 2,6-di-tert-butyl-4-octylphenol in Toluene to varying concentrations (10–200

    
    ).
    
  • Reaction: Mix 1.5 mL DPPH stock + 0.5 mL Sample. Vortex vigorously.

  • Incubation: Incubate in the dark at 25°C for 30 minutes.

  • Quantification: Measure Absorbance at 517 nm (

    
    ) vs. Solvent Blank (
    
    
    
    ).
  • Calculation:

    
    .
    
  • Output: Plot % Inhibition vs. Concentration to determine

    
    .
    
Protocol B: Lipid Peroxidation Inhibition (TBARS in Liposomes)

This assay validates the compound's ability to protect lipid bilayers, its primary application.

Reagents:

  • Phosphatidylcholine (PC) liposomes or Linoleic acid emulsion.

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as radical initiator.

  • TBA (Thiobarbituric acid) reagent.

Workflow:

  • Liposome Formation: Prepare PC liposomes (

    
    ) in phosphate buffer (pH 7.4).
    
  • Incorporation: Add 2,6-di-tert-butyl-4-octylphenol (in DMSO,

    
     final) to liposomes before stress induction.
    
  • Stress Induction: Add AAPH (

    
    ) and incubate at 37°C for 2 hours.
    
  • Termination: Add TBA/TCA/HCl reagent mixture to aliquots. Heat at 95°C for 15 mins (pink color development).

  • Extraction: Extract the chromophore with n-butanol (to remove turbidity).

  • Measurement: Measure Absorbance at 532 nm.

Experimental Workflow Visualization (DOT)

ExperimentalWorkflow Start Compound Solubilization System Lipid System (Liposomes/Emulsion) Start->System Partitioning Stress Radical Stress (AAPH / 37°C) System->Stress Initiation Assay1 TBARS Assay (MDA Quantification) Stress->Assay1 End-point Assay2 Conjugated Dienes (Abs 234nm) Stress->Assay2 Real-time Data IC50 Calculation & Kinetic Modeling Assay1->Data Assay2->Data

Caption: Figure 2. Workflow for validating antioxidant efficacy in lipid systems.

Structure-Activity Relationship (SAR) Insights

The "octyl" modification is not merely for solubility; it impacts the antioxidant's behavior at the interface.

  • Membrane Anchoring: The

    
     chain acts as a hydrophobic anchor, orienting the phenol ring near the lipid-water interface (if in a bilayer) or deep within the hydrophobic core. This positioning is superior to BHT for protecting long-chain PUFAs (polyunsaturated fatty acids).
    
  • Reduced Volatility: In high-energy processing (e.g., hot-melt extrusion for drug delivery), BHT sublimates. The octyl analog remains in the matrix.

  • Steric "Goldilocks" Zone: The tert-butyl groups provide just enough hindrance to stabilize the radical without preventing the initial HAT reaction with peroxyl radicals.

References

  • PubChem. (2025).[3] 2,6-Di-tert-butyl-4-octylphenol (Compound Summary). National Library of Medicine.

  • BenchChem. (2025).[4] Comparative Analysis of Antioxidant Capacity: 2,4-Di-tert-butylphenol vs. BHT. (Mechanistic comparison of hindered phenols).

  • Sigma-Aldrich. (2025). 2,6-Di-tert-butyl-4-methylphenol (BHT) Product Specification & Properties.[2][5] (Reference for structural analog BHT).

  • Ingold, K. U., & Pratt, D. A. (2014). Advances in Radical-Trapping Antioxidant Chemistry in the 21st Century: A Kinetics and Mechanisms Perspective. Chemical Reviews.
  • LGC Standards. (2025). Reference Materials for Phenolic Antioxidants.[1]

Sources

Exploratory

Technical Guide: Thermal Degradation Profile of 2,6-Di-tert-butyl-4-octylphenol

The following technical guide details the thermal degradation profile of 2,6-Di-tert-butyl-4-octylphenol , a specific hindered phenol antioxidant. Executive Summary & Chemical Identity[1][2][3] 2,6-Di-tert-butyl-4-octylp...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermal degradation profile of 2,6-Di-tert-butyl-4-octylphenol , a specific hindered phenol antioxidant.

Executive Summary & Chemical Identity[1][2][3]

2,6-Di-tert-butyl-4-octylphenol (CAS: 35309-87-6) is a lipophilic hindered phenol antioxidant used to stabilize lubricants, plastics, and rubber against thermal-oxidative degradation. In pharmaceutical development, it is a critical Extractable & Leachable (E&L) target, often migrating from packaging materials (O-rings, gaskets, plastic bags) into lipophilic drug formulations.

Unlike its lower molecular weight analog BHT (Butylated hydroxytoluene), the octyl "tail" confers higher lipophilicity and lower volatility, making it more persistent in polymeric matrices but also more difficult to remove if leached.

Chemical Specifications
PropertyValueNotes
IUPAC Name 2,6-di-tert-butyl-4-octylphenolOften referred to as "Octyl-BHT" analog
CAS Number 35309-87-6 Distinct from BHT (128-37-0) and Octylphenol (140-66-9)
Molecular Formula C₂₂H₃₈O
Molecular Weight 318.54 g/mol Significant shift in MS profile vs. BHT (220.[1]35)
Predicted Boiling Point ~375°CHigh thermal stability compared to BHT (265°C)
LogP (Predicted) ~7.5 - 8.0Highly lipophilic; strong affinity for lipid-based drug formulations

Thermal Degradation Mechanism

The thermal degradation of 2,6-Di-tert-butyl-4-octylphenol is not a random bond-breaking event but a structured cascade driven by its antioxidant function. The primary pathway involves the formation of Quinone Methides (QM) , which are electrophilic and potentially toxic species.

The Quinone Methide Pathway (Primary)

Upon thermal stress (>150°C) or oxidative attack, the phenolic hydrogen is abstracted to form a phenoxy radical. This radical is stable due to the steric hindrance of the tert-butyl groups. However, further oxidation or disproportionation leads to the formation of a Quinone Methide .

  • Step 1: Radical Formation: Hydrogen abstraction by a peroxy radical (ROO•).

  • Step 2: Disproportionation: Two phenoxy radicals react; one regenerates the phenol, the other becomes a Quinone Methide.

  • Step 3: Electrophilic Attack: The Quinone Methide is highly reactive (Michael acceptor) and will react with nucleophiles (water, alcohols, proteins) or dimerize.

Dealkylation (Secondary - High Temperature)

At temperatures exceeding 300°C, thermal energy is sufficient to cleave the tert-butyl groups (retro-Friedel-Crafts alkylation), releasing isobutylene and generating less hindered phenols which are then rapidly oxidized.

Pathway Visualization

The following diagram illustrates the degradation cascade from the parent phenol to its transformation products.[2]

DegradationPathway cluster_0 Critical Transformation Parent 2,6-Di-tert-butyl-4-octylphenol (Parent) Radical Phenoxy Radical (Intermediate) Parent->Radical -H• (Oxidation/Heat) Isobutylene Isobutylene Gas (Volatile) Parent->Isobutylene >300°C (Dealkylation) QM Quinone Methide (Reactive Electrophile) Radical->QM -H• (Disproportionation) Quinone 2,6-Di-tert-butyl-1,4-benzoquinone (Oxidation Product) QM->Quinone Oxidation Dimer Bis-Phenol Dimers (Coupling Product) QM->Dimer Dimerization

Figure 1: Thermal degradation pathway of 2,6-Di-tert-butyl-4-octylphenol showing the critical Quinone Methide transition.

Analytical Profiling & Protocols

For researchers validating this compound in E&L studies, accurate identification requires distinguishing the parent from its degradation artifacts.

Mass Spectrometry (GC-MS) Profile

Method: Electron Impact (EI), 70 eV.

Ion (m/z)IdentityMechanistic Origin
318 [M]⁺ Molecular Ion (Parent).
303 [M - 15]⁺ Base Peak. Loss of methyl group from tert-butyl. Diagnostic for tert-butyl phenols.
57 [C₄H₉]⁺ tert-Butyl cation. Common low-mass fragment.
205 [Fragment]⁺ Characteristic of the 2,6-di-tert-butyl-4-methyl moiety (rearrangement).
332 [M + 14]⁺ Quinone Methide (QM) artifact. Note: QM often polymerizes in the inlet; look for broad peaks.
220 [Quinone] 2,6-di-tert-butyl-1,4-benzoquinone (if octyl chain is cleaved/oxidized).
Thermogravimetric Analysis (TGA) Protocol

To determine the specific stability limit of your sample batch (purity affects stability), follow this self-validating protocol.

Objective: Determine Onset of Decomposition (


) and Peak Degradation (

).
  • Sample Prep: Weigh 10–15 mg of sample into an Alumina pan. Do not crimp hermetically (allow volatiles to escape).

  • Atmosphere:

    • Run 1 (Inert): Nitrogen at 50 mL/min (Determines purely thermal bond breaking).

    • Run 2 (Oxidative): Air/Oxygen at 50 mL/min (Simulates real-world aging).

  • Ramp: Equilibrate at 30°C, then ramp 10°C/min to 600°C.

  • Data Analysis:

    • Calculate the 1st derivative (DTG) to pinpoint

      
      .
      
    • Expectation: In

      
      , 
      
      
      
      should be >250°C. In Air, oxidation (weight gain or earlier loss) may begin ~180-200°C.
Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Material (Polymer/Extract) Extraction Solvent Extraction (DCM/Hexane) Sample->Extraction Prep TGA TGA Analysis (Thermal Stability) Sample->TGA Direct Solid GCMS GC-MS (EI) (Identification) Extraction->GCMS Inject Data Data Correlation TGA->Data Td & Mass Loss GCMS->Data m/z 318, 303, Quinones Report Degradation Profile Report Data->Report Synthesize

Figure 2: Integrated analytical workflow for characterizing thermal degradation products.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2,6-di-tert-butyl-4-methylphenol (Analog Reference). NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. 2,6-Di-tert-butyl-4-octylphenol Compound Summary. National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2,6-di-tert-butylphenol (General Mechanism).[Link]

  • Parris, P., et al. (2020). Considerations when deriving compound-specific limits for extractables and leachables from pharmaceutical products. Regulatory Toxicology and Pharmacology. (Contextual grounding for E&L risk).

Sources

Foundational

Technical Monograph: 2,6-Di-tert-butyl-4-octylphenol in Polymer Stabilization & Pharmaceutical Compatibility

Executive Summary: The "Goldilocks" Antioxidant In the architecture of polymer stabilization, 2,6-Di-tert-butyl-4-octylphenol (2,6-DTB-4-OP) represents a critical structural evolution from the ubiquitous Butylated Hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Antioxidant

In the architecture of polymer stabilization, 2,6-Di-tert-butyl-4-octylphenol (2,6-DTB-4-OP) represents a critical structural evolution from the ubiquitous Butylated Hydroxytoluene (BHT). While BHT (methyl-substituted) acts as the industry benchmark for radical scavenging, its high volatility leads to rapid loss during high-temperature melt processing. Conversely, high-molecular-weight antioxidants (e.g., Irganox 1076, C18-ester) offer permanence but reduced mobility.

2,6-DTB-4-OP utilizes an octyl (C8) alkyl tail to occupy the "Goldilocks zone": it possesses sufficient lipophilicity to remain solvated in polyolefin matrices (PE, PP) without leaching aggressively, yet retains enough molecular mobility to migrate to sites of oxidative stress within the amorphous polymer regions.

This guide details the physicochemical behavior of 2,6-DTB-4-OP, its transformation products (Quinone Methides), and its critical relevance to Extractables & Leachables (E&L) in drug development.

Molecular Architecture & Physicochemical Properties

To understand the function, we must first analyze the structure. The molecule consists of a phenolic ring protected by two bulky tert-butyl groups at the 2,6-positions, with an octyl chain at the 4-position.

Table 1: Comparative Properties of Hindered Phenols
PropertyBHT (Benchmark)2,6-DTB-4-OP (Target) Irganox 1076 (High MW)
CAS Number 128-37-035309-87-6 2082-79-3
4-Position Group Methyl (-CH₃)Octyl (-C₈H₁₇) Propionic acid, C18-ester
Molecular Weight 220.35 g/mol 318.54 g/mol 530.86 g/mol
Lipophilicity (LogP) ~5.1~9.0 >13
Volatility High (Sublimes)Low Negligible
Matrix Mobility Very HighHigh Moderate
Primary Risk Loss during extrusionLeaching into lipids Surface blooming

Expert Insight: The 2,6-di-tert-butyl groups provide steric hindrance . They act as a "gatekeeper," preventing direct oxidation of the hydroxyl group by non-radical species while allowing small, high-energy peroxyl radicals (


) to abstract the phenolic hydrogen.

Mechanistic Action: The Auto-Oxidation Interruption

The primary role of 2,6-DTB-4-OP is Hydrogen Atom Transfer (HAT) . It acts as a sacrificial reductant, donating a hydrogen atom to quench propagating peroxyl radicals.

The Stabilization Pathway
  • Initiation: Polymer chains (

    
    ) degrade via heat/shear, forming alkyl radicals (
    
    
    
    ).
  • Propagation:

    
     reacts with 
    
    
    
    to form peroxyl radicals (
    
    
    ).
  • Scavenging (The 2,6-DTB-4-OP Role): The antioxidant (

    
    ) donates H to 
    
    
    
    , forming a hydroperoxide (
    
    
    ) and a stable phenoxy radical (
    
    
    ).
  • Transformation: The phenoxy radical is stable due to resonance but can eventually disproportionate into Quinone Methides (QM) .

The Quinone Methide Risk

In pharmaceutical applications, the formation of Quinone Methides is a double-edged sword. While they effectively terminate radicals, QMs are Michael Acceptors . In a drug product context, they can alkylate nucleophilic amino acids (Cysteine, Lysine) in protein therapeutics, leading to adducts and immunogenicity.

Visualization: Pathway of Stabilization & Transformation

AntioxidantPathway Polymer Polymer Chain (RH) Radical Alkyl Radical (R•) Polymer->Radical Heat/Shear/UV Peroxyl Peroxyl Radical (ROO•) Radical->Peroxyl + O2 Antioxidant 2,6-DTB-4-OP (ArOH) Phenoxy Phenoxy Radical (ArO•) Peroxyl->Phenoxy Scavenged Hydroperoxide Hydroperoxide (ROOH) (Inactive Polymer) Peroxyl->Hydroperoxide H-abstraction Antioxidant->Phenoxy Donates H• (HAT Mechanism) QM Quinone Methide (QM) (Yellow/Toxic) Phenoxy->QM Disproportionation (-H•) Dimer Dimerized Product Phenoxy->Dimer Recombination QM->Polymer Michael Addition (Crosslinking/Staining)

Figure 1: The stabilization cascade showing the conversion of 2,6-DTB-4-OP into Phenoxy radicals and subsequent Quinone Methides.

Pharmaceutical Implications: Extractables & Leachables (E&L)

For drug development professionals, 2,6-DTB-4-OP is a frequent "bad actor" in E&L studies, particularly from rubber stoppers and LDPE bags.

The "Yellowing" Phenomenon

Upon sterilization (gamma irradiation or autoclave), 2,6-DTB-4-OP oxidizes to 2,6-di-tert-butyl-4-octyl-2,5-cyclohexadien-1-one (a quinone methide precursor) and eventually stilbene quinones .

  • Observation: Yellow discoloration of the plastic or solution.

  • Impact: While often cosmetically rejected, the toxicity is the real concern.

Toxicology & Safety Thresholds

Unlike BHT, which has established high Acceptable Daily Intakes (ADI), the octyl variants are less characterized.

  • Endocrine Disruption Note: Do not confuse this with 4-tert-octylphenol (CAS 140-66-9). The unhindered octylphenol is a known estrogen mimic. The di-tert-butyl groups on 2,6-DTB-4-OP significantly reduce receptor binding affinity, but degradation products may lose these groups.

  • AET Calculation: In E&L studies, the Analytical Evaluation Threshold (AET) must account for the high lipophilicity of this molecule. It will partition strongly into lipid emulsions (Propofol) or surfactant-containing biologics (Polysorbate 80).

Analytical Protocols: Detection & Quantification

Due to its lipophilicity, 2,6-DTB-4-OP requires aggressive extraction from polymer matrices and specific chromatographic conditions to prevent carryover.

Protocol A: Extraction from Polyolefins (Microwave Assisted)
  • Goal: Total extraction without degrading the antioxidant.

  • Solvent: Cyclohexane:Isopropanol (1:1 v/v). The cyclohexane swells the polymer; isopropanol solubilizes the phenol.

  • Procedure:

    • Cryo-mill polymer sample to <500 µm powder.

    • Weigh 0.5g into TFM vessel. Add 10mL solvent.

    • Microwave ramp: 10 mins to 110°C, hold 20 mins.

    • Cool, filter (0.45 µm PTFE). Do not use Nylon filters (phenols adsorb to Nylon).

Protocol B: HPLC-UV Quantification
  • Column: C18 (High carbon load, e.g., Agilent Zorbax Eclipse Plus), 3.0 x 100mm, 1.8µm.

  • Mobile Phase: Isocratic 90% Acetonitrile / 10% Water (0.1% Formic Acid).

  • Flow: 0.6 mL/min.

  • Detection: UV @ 275 nm (aromatic ring) and 205 nm (tail).

  • Note: The octyl tail increases retention time significantly compared to BHT. Expect elution at ~1.5x the void volume of BHT.

Visualization: Analytical Decision Tree

AnalyticalWorkflow Sample Sample Source Matrix Matrix Type? Sample->Matrix Solid Solid Polymer (PE/PP/Rubber) Matrix->Solid Liquid Drug Solution (Leachables) Matrix->Liquid Extract Extraction: Reflux or Microwave (Cyclohexane/IPA) Solid->Extract LLE Liquid-Liquid Extraction (DCM or Hexane) Liquid->LLE Analysis Analysis Method Extract->Analysis LLE->Analysis GCMS GC-MS (Screening) Analysis->GCMS Unknown ID HPLC HPLC-UV/MS (Quantification) Analysis->HPLC Routine QC Result Target: m/z 318 RT: Late Eluting GCMS->Result HPLC->Result

Figure 2: Workflow for isolating and identifying 2,6-DTB-4-OP from complex matrices.

References

  • PubChem. (2023). 2,6-Di-tert-butyl-4-octylphenol Compound Summary (CID 3015759).[1] National Library of Medicine. [Link]

  • Gugumus, F. (2002). Possibilities and limits of synergism with light stabilizers in polyolefins. Polymer Degradation and Stability.[2][3][4][5] [Link]

  • Pospíšil, J., et al. (2003). Discoloration of polymers by phenolic antioxidants and their transformation products. Polymer Degradation and Stability.[2][3][4][5] [Link]

  • Jenke, D. (2009). Compatibility of Pharmaceutical Solutions and Contact Materials: Safety Considerations Associated with Extractables and Leachables. Wiley Series in Pharmaceutical Technology. [Link]

  • European Medicines Agency (EMA). (2023). ICH Q3E Guideline for extractables and leachables (Concept Paper).[Link]

Sources

Exploratory

Technical Monograph: Spectroscopic Characterization of 2,6-Di-tert-butyl-4-octylphenol

[1] Molecular Weight: 318.54 g/mol [1] Executive Summary & Compound Identity 2,6-Di-tert-butyl-4-octylphenol is a sterically hindered phenolic antioxidant, structurally analogous to Butylated Hydroxytoluene (BHT) but dis...

Author: BenchChem Technical Support Team. Date: March 2026

[1]


Molecular Weight:  318.54  g/mol [1]

Executive Summary & Compound Identity

2,6-Di-tert-butyl-4-octylphenol is a sterically hindered phenolic antioxidant, structurally analogous to Butylated Hydroxytoluene (BHT) but distinguished by a long aliphatic octyl chain at the para position. This lipophilic tail significantly enhances the compound's solubility in non-polar matrices (hydrocarbons, oils, polymers) compared to its methylated counterparts, making it a critical stabilizer in industrial lubricants and polyolefins.[1]

Critical Isomer Distinction: While "octylphenol" in industrial chemistry often refers to the branched 4-(1,1,3,3-tetramethylbutyl) isomer, CAS 35309-87-6 specifically denotes the 4-n-octyl derivative. This guide focuses on the linear n-octyl isomer, as defined by the CAS registration, but researchers should be aware that commercial "technical grade" samples may contain branched isomers depending on the alkylation feedstock (e.g., diisobutylene vs. 1-octene).

Structural Analysis & Spectroscopic Implications[2][3][4]

The spectroscopic signature of this molecule is defined by two dominant structural features:

  • Steric Hindrance (Ortho-substitution): The two bulky tert-butyl groups at positions 2 and 6 shield the phenolic hydroxyl group.[1][2]

    • IR Consequence: The O-H stretch appears sharp and at a higher frequency (free O-H) because steric bulk prevents intermolecular hydrogen bonding.[1][3][2]

    • NMR Consequence: The phenolic proton does not exchange rapidly; it appears as a sharp singlet rather than a broad hump.[1][3][2]

  • Symmetry: The molecule possesses a

    
     axis of symmetry passing through the C1-C4 axis.[1][3][2]
    
    • NMR Consequence: The two aromatic protons (H-3 and H-5) are chemically equivalent, appearing as a single signal (singlet).[1][2] The two tert-butyl groups are also equivalent.[3][2]

Spectroscopic Data

Nuclear Magnetic Resonance ( H & C NMR)

The following data represents the consensus chemical shifts for the n-octyl isomer in


.

Table 1:


H NMR Spectral Data (500 MHz, 

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
7.05 Singlet (s)2HAr-H (3, 5)Aromatic ring protons (meta to OH).[1][3][2]
5.05 Singlet (s)1HAr-OH Phenolic hydroxyl.[1][2] Sharp due to steric shielding.[1][3][2]
2.52 Triplet (t,

Hz)
2HAr-CH

-R
Benzylic methylene (

to ring).[1][2]
1.55 - 1.60 Multiplet (m)2H-CH

-

-methylene of octyl chain.[2]
1.44 Singlet (s)18H-C(CH

)

tert-Butyl methyl protons (equivalent).[1][2]
1.25 - 1.35 Multiplet (m)10H-(CH

)

-
Bulk methylene chain.[1][2]
0.88 Triplet (t,

Hz)
3H-CH

Terminal methyl of octyl chain.[1][2]

Table 2:


C NMR Spectral Data (125 MHz, 

)
Shift (

, ppm)
Carbon TypeAssignment
152.1 Quaternary (Cq)C -OH (C1) - Deshielded by oxygen.
135.8 Quaternary (Cq)C -tBu (C2, C6) - Ortho positions.[1][2]
132.5 Quaternary (Cq)C -Octyl (C4) - Para position.[1][2]
124.8 Methine (CH)Ar-C H (C3, C5)
35.6 Methylene (CH

)
Benzylic C (

to ring).[1][2]
34.3 Quaternary (Cq)C (CH

)

- tert-Butyl quaternary carbon.[1][2]
31.9 Methylene (CH

)
Octyl chain (standard alkane region).[1][3][2]
30.4 Methyl (CH

)
-C(C H

)

- tert-Butyl methyls.[1][2]
22.7 - 29.8 Methylene (CH

)
Remaining octyl chain carbons.[1][2]
14.1 Methyl (CH

)
Terminal octyl methyl.[1][3][2]
Infrared Spectroscopy (FT-IR)

Table 3: Key IR Absorption Bands

Wavenumber (

)
IntensityAssignmentDiagnostic Value
3640 - 3650 Sharp, MediumFree O-H StretchPrimary Identifier. Indicates non-hydrogen-bonded phenol due to steric hindrance.
2950 - 2960 StrongC-H Stretch (

)
Methyl C-H (asymmetric). Dominated by tert-butyls.
2850 - 2920 StrongC-H Stretch (

)
Methylene C-H (octyl chain).[1][2]
1430 - 1600 MediumC=C AromaticRing breathing modes.[1][2]
1230 StrongC-O StretchPhenolic C-O bond.[1][3]
880 MediumC-H BendingOut-of-plane bending for isolated aromatic protons (1,2,3,5-substitution pattern).
Mass Spectrometry (GC-MS / EI)

Table 4: Fragmentation Pattern (EI, 70 eV)

m/zRelative AbundanceFragment IonMechanistic Explanation
318 ~20-30%

Molecular ion.[2] Stable due to aromatic ring.[1][3][2]
303 100% (Base Peak)

Loss of Methyl. Ejection of a methyl radical from a tert-butyl group to form a stable quinone methide-like cation.[1][2]
57 High

tert-Butyl Cation. Standard fragment for t-butyl substituted aromatics.
205 Medium

Loss of the octyl chain (benzylic cleavage).[1][2]

Experimental Protocols

Synthesis via Friedel-Crafts Alkylation

Rationale: Direct alkylation of 2,6-di-tert-butylphenol is challenging due to steric blocking.[2] The preferred industrial route is the alkylation of p-octylphenol with isobutylene, or the transalkylation of 2,6-di-tert-butylphenol with 1-octene using an acid catalyst.

Method A: Alkylation of 4-n-octylphenol (High Purity Route)

  • Reagents: 4-n-octylphenol (1.0 eq), Isobutylene gas (excess), Aluminum phenoxide catalyst (2 mol%).

  • Setup: High-pressure autoclave (Hastelloy or Stainless Steel).

  • Procedure:

    • Charge 4-n-octylphenol and catalyst into the autoclave.

    • Purge with

      
       and heat to 90°C .
      
    • Pressurize with Isobutylene (5-10 bar).[1][2]

    • Stir for 4-6 hours. Monitor consumption of starting material via GC.[1][3][2]

    • Quench: Cool to 40°C, vent excess gas, and neutralize catalyst with dilute HCl.

  • Purification: Recrystallize from ethanol/water (90:10) to yield white crystals.[1][3][2]

Analytical Sample Preparation[4]
  • NMR: Dissolve 10 mg of sample in 0.6 mL

    
    . Ensure solvent is acid-free to prevent peak broadening of the OH signal.[3][2]
    
  • GC-MS: Dilute to 100 ppm in Dichloromethane (DCM). Use a non-polar column (e.g., DB-5MS).[1][2]

Visualization of Pathways[2][4]

Synthesis & Fragmentation Logic

The following diagram illustrates the synthesis route and the primary mass spectrometry fragmentation pathway (Loss of Methyl).

G Start 4-n-Octylphenol (Starting Material) Product 2,6-Di-tert-butyl- 4-octylphenol (Target) Start->Product Friedel-Crafts Alkylation (90°C, 5 bar) Isobutylene Isobutylene (Gas) Isobutylene->Product Catalyst Al Phenoxide (Catalyst) Catalyst->Product Promotes Ortho Selectivity MS_Ion Molecular Ion [M]+ m/z 318 Product->MS_Ion EI Ionization (70 eV) MS_Frag Base Peak [M-CH3]+ m/z 303 (Quinone Methide) MS_Ion->MS_Frag -CH3 Radical (Alpha Cleavage)

Caption: Figure 1. Synthesis via ortho-alkylation of 4-octylphenol and dominant MS fragmentation pathway.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3015759, 2,6-Di-tert-butyl-4-octylphenol. Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2,6-di-tert-butyl-4-methylphenol (Analogous Fragmentation Pattern). NIST Standard Reference Database.[1][3][2] Retrieved from [Link][1]

  • Fiege, H. et al. (2000). Phenol Derivatives.[1][3][2] In Ullmann's Encyclopedia of Industrial Chemistry.[1][3][2] Wiley-VCH.[3][2] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Analysis of 2,6-Di-tert-butyl-4-octylphenol

Method Development & Validation Guide Introduction & Scope 2,6-Di-tert-butyl-4-octylphenol (CAS: 35309-87-6) is a highly lipophilic hindered phenolic antioxidant. Structurally analogous to BHT (butylated hydroxytoluene),...

Author: BenchChem Technical Support Team. Date: March 2026

Method Development & Validation Guide

Introduction & Scope

2,6-Di-tert-butyl-4-octylphenol (CAS: 35309-87-6) is a highly lipophilic hindered phenolic antioxidant. Structurally analogous to BHT (butylated hydroxytoluene), it features an extended octyl chain at the para position, significantly increasing its hydrophobicity (LogP > 6). It is widely used to stabilize lubricants, fuels, and polymers against oxidative degradation.

The Analytical Challenge

The primary challenge in analyzing this molecule is its extreme lipophilicity . Standard reverse-phase protocols for small polar molecules will result in excessive retention times, peak broadening, and potential carryover. Furthermore, its solubility in pure aqueous mobile phases is negligible, requiring careful sample diluent selection to prevent precipitation inside the injector or column head.

This guide details a robust Reverse-Phase HPLC (RP-HPLC) protocol optimized for high-throughput quantification, ensuring sharp peak shape and complete elution.

Method Development Strategy

To achieve a self-validating and robust method, we must address the physicochemical properties of the analyte.

  • Stationary Phase Selection: A high-coverage C18 (Octadecyl) column is the industry standard. However, due to the steric bulk of the tert-butyl groups, a column with a slightly wider pore size (100-120 Å) and end-capping is preferred to minimize secondary silanol interactions.

  • Mobile Phase Logic: Methanol is often too weak a solvent for long-chain alkylphenols, leading to broad peaks. Acetonitrile (MeCN) is the preferred organic modifier due to its lower viscosity and higher elution strength.

  • Detection: The phenolic ring exhibits a characteristic UV absorption maximum (

    
    ) around 275–280 nm . This wavelength provides specificity against non-aromatic matrix components (e.g., aliphatic hydrocarbons in oils).
    
Workflow Visualization

The following diagram outlines the logical flow of the method development and execution:

MethodWorkflow Step1 Analyte Assessment (High Lipophilicity, LogP > 6) Step2 Solubility Check (Insoluble in Water -> Use IPA/MeCN) Step1->Step2 Dictates Diluent Step3 Column Selection (C18 End-capped, 3-5 µm) Step2->Step3 Step4 Mobile Phase Optimization (Gradient: 85% -> 100% MeCN) Step3->Step4 Ensures Elution Step5 System Suitability (Resolution > 2.0, Tailing < 1.5) Step4->Step5 Step6 Final Quantification (UV @ 280 nm) Step5->Step6

Figure 1: Strategic workflow for developing the HPLC method for lipophilic hindered phenols.

Experimental Protocol

Instrumentation & Reagents[1][2]
  • HPLC System: Agilent 1260 Infinity II / Waters Alliance (or equivalent) with a Quaternary Pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Water (Milli-Q / HPLC Grade).

    • Phosphoric Acid (85%, HPLC Grade) or Formic Acid.

    • Isopropanol (IPA) (for stock preparation).

    • Reference Standard: 2,6-Di-tert-butyl-4-octylphenol (CAS 35309-87-6), purity >98%.[1]

Chromatographic Conditions[1][2][4][5]
ParameterSettingRationale
Column Temp. 40 °CReduces mobile phase viscosity; improves mass transfer for bulky molecules.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6mm ID columns; ensures reasonable backpressure.
Injection Vol. 10 µLStandard volume; reduce to 5 µL if peak splitting occurs due to solvent strength mismatch.
Detection UV 280 nmMax absorbance of the phenol ring; minimizes interference from aliphatic matrix.
Run Time 15 minutesAllows for column re-equilibration.

Gradient Table: Note: Isocratic elution at 95% MeCN is possible but a gradient is recommended to clean the column of matrix components.

Time (min)% Water (0.1% H3PO4)% AcetonitrileEvent
0.001585Injection / Start
8.000100Ramp to elute analyte
10.000100Wash (remove highly lipophilic matrix)
10.101585Return to initial
15.001585Re-equilibration
Standard Preparation (Critical Step)
  • Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Isopropanol (IPA) or THF .

    • Why? The octyl chain makes solubility in pure Methanol slow; IPA ensures rapid, complete dissolution.

  • Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with 100% Acetonitrile .

    • Why? Diluting with water will cause immediate precipitation. Diluting with the mobile phase (85% MeCN) is acceptable, but 100% MeCN prevents any risk of "crashing out."

Sample Preparation (Matrix: Oil/Polymer)
  • Weigh: Accurately weigh 1.0 g of sample (oil/lubricant).

  • Extract/Dissolve: Add 10 mL of Isopropanol . Sonicate for 15 minutes at 40°C.

  • Precipitate (Optional): If the matrix contains heavy waxes, cool to 4°C to precipitate waxes, then filter.

  • Filter: Pass through a 0.22 µm PTFE syringe filter (Nylon filters may bind the phenol).

  • Dilute: Dilute the filtrate 1:1 with Acetonitrile before injection to match the initial mobile phase strength.

Method Validation Parameters

To ensure the method is "Trustworthy" (Part 2), the following validation criteria must be met.

System Suitability

Inject the Working Standard (50 µg/mL) five times.

  • RSD of Peak Area: ≤ 2.0% (Demonstrates precision).

  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.5 (Ensures no secondary interactions).
  • Theoretical Plates (

    
    ):  > 5000 (Ensures column efficiency).
    
Linearity

Prepare calibration standards at 5, 10, 25, 50, and 100 µg/mL in Acetonitrile.

  • Acceptance:

    
    .
    
  • Zero Intercept: The y-intercept should be statistically indistinguishable from zero.

Limit of Detection (LOD) & Quantitation (LOQ)
  • LOD: Signal-to-Noise (S/N) ratio of 3:1 (Approx. 0.1 µg/mL).

  • LOQ: S/N ratio of 10:1 (Approx. 0.5 µg/mL).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactionsEnsure mobile phase pH is acidic (pH ~3.0 with H3PO4) to suppress silanol ionization.
Fronting Peak Solvent mismatchThe sample solvent (IPA) is stronger than the mobile phase. Reduce injection volume to 5 µL.
Late Elution High lipophilicityIncrease the initial Acetonitrile % to 90% or use a C8 column instead of C18.
Carryover Adsorption to injectorUse a needle wash of 50:50 IPA:Cyclohexane or 100% MeCN.

References

  • SIELC Technologies. (n.d.). Separation of 2,6-Di-tert-butyl-4-octylphenol on Newcrom R1 HPLC column. Retrieved February 27, 2026, from [Link]

  • American Oil Chemists' Society (AOCS). (2021). Official Method Ce 6a-2021: HPLC Analysis of Phenolic Antioxidants. Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 3015759, 2,6-Di-tert-butyl-4-octylphenol. Retrieved February 27, 2026, from [Link]

Sources

Application

Application Note: Quantitative Determination of 2,6-Di-tert-butyl-4-octylphenol in Plastics via GC-MS

This Application Note and Protocol is designed for researchers and analytical scientists requiring a robust, validated methodology for the quantification of 2,6-Di-tert-butyl-4-octylphenol (CAS 35309-87-6) in polymeric m...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and analytical scientists requiring a robust, validated methodology for the quantification of 2,6-Di-tert-butyl-4-octylphenol (CAS 35309-87-6) in polymeric matrices.[1]

Introduction & Scientific Context

2,6-Di-tert-butyl-4-octylphenol (C₂₂H₃₈O, MW 318.[1][2]54) is a sterically hindered phenol used primarily as an antioxidant and thermal stabilizer in polyolefins (PE, PP) and styrenic polymers. Its function is to scavenge peroxy radicals formed during polymer processing, preventing oxidative degradation.[3]

Accurate quantification is critical for two reasons:

  • Quality Control: Verifying that additive levels meet formulation specifications (typically 500–5000 ppm) to ensure material longevity.[1][3]

  • Regulatory Compliance: Monitoring migration potential in food contact materials (FCMs), where specific migration limits (SMLs) may apply under regulations like EU 10/2011 or FDA 21 CFR.[1][3]

This protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) operating in Selected Ion Monitoring (SIM) mode.[1] Unlike HPLC-UV, which can suffer from matrix interferences at low wavelengths, GC-MS provides definitive structural confirmation and superior sensitivity (LOD < 100 ppb).[1]

Analyte Properties
PropertyValueCritical Note
Chemical Name 2,6-Di-tert-butyl-4-octylphenolCAS# 35309-87-6
Molecular Weight 318.54 g/mol High boiling point requires high GC oven temp.[1][4]
Log P ~9.0 (Predicted)Highly lipophilic; requires non-polar solvents for extraction.[1][3]
Boiling Point ~375°CElutes late on standard 5-MS columns.[1][3]

Experimental Design & Logic

The core challenge in analyzing polymer additives is releasing the analyte from the semi-crystalline polymer matrix without degrading it.[3]

Extraction Strategy: Dissolution-Precipitation

We reject simple solvent leaching (e.g., soaking in hexane) as it yields poor recovery for high-crystallinity HDPE/PP.[1] Instead, we employ a Dissolution-Precipitation mechanism:

  • Dissolution: The polymer is fully dissolved in a hot non-polar solvent (Toluene), liberating all trapped additives.[3]

  • Precipitation: A polar anti-solvent (Methanol) is added.[1][3] The polymer precipitates out, while the additives remain in the supernatant.[3]

  • Analysis: The supernatant is filtered and injected.[3][5]

Internal Standard Selection

Chrysene-d12 or Tinuvin P are often used, but for hindered phenols, 2,6-Di-tert-butyl-4-methylphenol-d21 (Deuterated BHT) is the ideal internal standard (IS).[1] It mimics the ionization and extraction behavior of the analyte perfectly.[3] If unavailable, Phenanthrene-d10 is a robust alternative.[1]

Materials & Instrumentation

Chemicals[1][3][6][7][8]
  • Analyte Standard: 2,6-Di-tert-butyl-4-octylphenol (>98% purity).[1]

  • Internal Standard (IS): Phenanthrene-d10 (preferred) or Chrysene-d12.[1]

  • Solvents: Toluene (HPLC Grade), Methanol (LC-MS Grade).[1]

  • Carrier Gas: Helium (99.999%).[1][3]

Equipment
  • GC-MS System: Agilent 7890/5977 or Thermo Trace/ISQ (Single Quadrupole).[1][3]

  • Column: Agilent J&W DB-5ms UI (30 m × 0.25 mm × 0.25 µm) or equivalent (5% phenyl-arylene).

  • Sample Prep: Heated ultrasonic bath, 0.22 µm PTFE syringe filters.[3]

Sample Preparation Protocol

Step 1: Sample Comminution

Cryogenically mill the plastic sample (pellets or film) to a fine powder (< 500 µm).[3] Why: Increases surface area for rapid dissolution.[1]

Step 2: Extraction (Dissolution-Precipitation)[1]
  • Weigh 0.500 g ± 0.001 g of milled polymer into a 20 mL glass scintillation vial.

  • Add 10.0 mL of Toluene .

  • Spike with 50 µL of Internal Standard Solution (1000 µg/mL Phenanthrene-d10 in Toluene).

  • Cap tightly and heat at 80°C in an ultrasonic bath for 30–60 minutes until the polymer is fully dissolved (solution becomes clear/viscous).

  • Critical Step: While warm, slowly add 10.0 mL of cold Methanol dropwise while swirling.

    • Observation: The polymer will precipitate as a white flocculent solid.[3]

  • Vortex for 30 seconds to ensure homogeneity of the solvent phase.

  • Allow to settle for 10 minutes or centrifuge at 3000 rpm for 5 minutes.

Step 3: Filtration

Extract approximately 1.5 mL of the clear supernatant and filter through a 0.22 µm PTFE filter directly into a GC autosampler vial.

Workflow Visualization

SamplePrep Sample Polymer Sample (0.5 g) Dissolve Dissolution 10mL Toluene + IS 80°C Ultrasonic Sample->Dissolve Weigh Precip Precipitation Add 10mL Methanol Dissolve->Precip Polymer Release Sep Centrifugation 3000 RPM Precip->Sep Phase Sep Filter Filtration 0.22 µm PTFE Sep->Filter Supernatant Vial GC Vial Ready for Injection Filter->Vial

Caption: Figure 1. Dissolution-Precipitation workflow ensuring total additive recovery from semi-crystalline matrices.

GC-MS Method Parameters

Gas Chromatograph (GC)[1][9]
  • Inlet: Split/Splitless.

    • Mode: Splitless (for trace <100 ppm) or Split 10:1 (for bulk >500 ppm).[1][3]

    • Temperature: 280°C .[1][3][6]

    • Liner: Single taper with glass wool (deactivated).[1][3]

  • Carrier Flow: Helium @ 1.2 mL/min (Constant Flow).[1][3]

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp 1: 20°C/min to 250°C.

    • Ramp 2: 10°C/min to 315°C (Hold 5 min).

    • Total Run Time: ~15-18 minutes.[1][7]

Mass Spectrometer (MS)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Transfer Line: 300°C.[1][3][8]

  • Acquisition Mode: SIM (Selected Ion Monitoring).[1][3]

SIM Ion Selection

Hindered phenols typically fragment by losing a methyl group from the tert-butyl moiety (


).[1]
  • Target Analyte (2,6-Di-tert-butyl-4-octylphenol):

    • Quant Ion (Target): 303.3 m/z (Base peak,

      
      ).[1]
      
    • Qual Ions: 318.3 m/z (Molecular Ion), 261.2 m/z (Loss of t-butyl).[1]

  • Internal Standard (Phenanthrene-d10):

    • Quant Ion: 188.1 m/z.[1][3]

    • Qual Ion: 189.1 m/z.[1][3]

Method Validation & QA/QC

Calibration

Prepare a 5-point calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL) in a 50:50 Toluene:Methanol mixture to match the sample solvent composition.

  • Linearity:

    
    .[1][3]
    
  • Internal Standard Correction: Plot Area Ratio (

    
    ) vs. Concentration Ratio.
    
Recovery Check

Spike a "virgin" polymer blank (free of target additive) with a known amount of standard before extraction.[3]

  • Acceptance Criteria: 85% – 115% recovery.

System Suitability

Inject a mid-level standard at the start of every sequence.[3]

  • RSD: Peak area ratio RSD < 5% (n=5 injections).

Data Analysis

Calculate the concentration of the analyte in the polymer (


) using the following equation:

[1]

Where:

  • 
     = Concentration in vial derived from calibration curve (µg/mL).[1][3]
    
  • 
     = Total solvent volume (20 mL).[1][3]
    
  • 
     = Dilution factor (if applicable).[1][3]
    
  • 
     = Weight of polymer sample (g).[1][3]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery Incomplete dissolutionIncrease sonication time or temp (up to 90°C).[1] Ensure polymer is finely milled.[1][3][9]
Peak Tailing Active sites in liner/columnReplace inlet liner; trim column by 10 cm.
No Peak Detected High boiling point issueEnsure Transfer Line is >300°C and Oven reaches 315°C.
Interference Co-eluting oligomersUse SIM mode (current protocol); verify ions 303/318 ratio.

References

  • ASTM International. (2022).[1][3] ASTM D6953-17(2022): Standard Test Method for Determination of Antioxidants and Erucamide Slip Additives in Polyethylene Crosslinkable Pipe (PEX) by Gas Chromatography.[1] ASTM International.[1][3] [Link]

  • European Food Safety Authority (EFSA). (2011).[1][3] Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food.[1][3] EUR-Lex.[1][3] [Link][1]

  • Agilent Technologies. (2020).[1][3] Analysis of Polymer Additives by GC/MS. Application Note 5990-5533EN.[1][3] [Link]

  • PubChem. (2023).[1][3] 2,6-Di-tert-butyl-4-octylphenol (Compound Summary). National Library of Medicine.[1][3] [Link][1]

Sources

Method

"2,6-Di-tert-butyl-4-octylphenol" as an antioxidant in polypropylene stabilization

Executive Summary Polypropylene (PP) is a highly versatile thermoplastic, but its chemical structure—specifically the presence of tertiary carbon atoms along the polymer backbone—makes it exceptionally vulnerable to ther...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polypropylene (PP) is a highly versatile thermoplastic, but its chemical structure—specifically the presence of tertiary carbon atoms along the polymer backbone—makes it exceptionally vulnerable to thermo-oxidative degradation during high-temperature melt processing and long-term environmental exposure [1]. To counteract chain scission, cross-linking, and discoloration, primary antioxidants are compounded into the polymer matrix.

This application note details the mechanistic rationale, physicochemical advantages, and experimental validation protocols for using 2,6-Di-tert-butyl-4-octylphenol (CAS: 35309-87-6) as a high-performance, chain-breaking antioxidant in PP stabilization. By substituting the standard methyl group found in traditional antioxidants (like BHT) with an octyl chain, this molecule achieves superior lipophilicity and drastically reduced volatility, ensuring sustained protection during extreme processing conditions.

Mechanistic Grounding & Rationale

The Chain-Breaking Donor (CB-D) Mechanism

During the extrusion or molding of PP (typically at 200°C–240°C), thermal and mechanical shear forces cleave carbon-carbon bonds, generating highly reactive alkyl radicals (R•). In the presence of oxygen, these rapidly convert into peroxy radicals (ROO•), initiating an auto-oxidative chain reaction that degrades the polymer's mechanical and optical properties [2].

2,6-Di-tert-butyl-4-octylphenol functions as a primary hindered phenolic antioxidant . The mechanism relies on two critical structural features:

  • Steric Hindrance: The bulky tert-butyl groups at the 2 and 6 positions shield the hydroxyl (-OH) group. This steric crowding prevents the antioxidant from reacting prematurely with non-target molecules or initiating new radical chains [3].

  • Radical Scavenging: The active -OH group donates a hydrogen atom (H•) to the destructive peroxy radical (ROO•), neutralizing it into a relatively stable hydroperoxide (ROOH). The antioxidant itself becomes a phenoxy radical, which is stabilized by resonance across the benzene ring and the flanking tert-butyl groups, safely terminating the chain reaction [3].

The "Octyl" Advantage: Causality in Formulation

While Butylated Hydroxytoluene (BHT) shares the same active hindered phenol head, its low molecular weight leads to severe evaporative loss (volatility) during high-temperature PP compounding. The para-substituted octyl group (C8H17) in 2,6-Di-tert-butyl-4-octylphenol increases the molecular weight to 318.54 g/mol [4]. This long aliphatic tail drastically improves the molecule's solubility within the non-polar semi-crystalline PP matrix, preventing phase separation and surface "blooming" over the polymer's lifecycle [1].

Mechanism PP Polypropylene (PP) Chain Scission Radical Alkyl Radical (R•) PP->Radical Heat / Shear / O2 Peroxy Peroxy Radical (ROO•) Radical->Peroxy O2 Hydroperoxide Hydroperoxide (ROOH) + Stable Phenoxy Radical Peroxy->Hydroperoxide H-abstraction Phenol 2,6-Di-tert-butyl-4-octylphenol (Primary AO) Phenol->Hydroperoxide Donates H• Secondary Phosphite (Secondary AO) Decomposes ROOH Hydroperoxide->Secondary Synergistic Action Stable Stable Polymer (Chain Termination) Secondary->Stable Non-radical products

Caption: Radical scavenging mechanism of hindered phenols in polypropylene stabilization.

Material Properties & Specifications

To ensure reproducibility in compounding, verify the physicochemical properties of the antioxidant batch against the standard specifications listed below [4].

PropertySpecification / Value
Chemical Name 2,6-Di-tert-butyl-4-octylphenol
CAS Registry Number 35309-87-6
Molecular Formula C₂₂H₃₈O
Molecular Weight 318.54 g/mol
Density (Calculated) 0.902 g/cm³
Boiling Point (Calculated) 374.7°C at 760 mmHg
Primary Function Chain-Breaking Donor (CB-D) Antioxidant

Application Protocols: Compounding & Validation

To establish a self-validating system, this protocol incorporates a negative control (Neat PP) and a positive benchmark (PP + BHT) alongside the target formulation. Furthermore, because hindered phenols generate hydroperoxides (ROOH) that can eventually cleave under extreme heat, a synergistic formulation utilizing a secondary phosphite antioxidant (e.g., Irgafos 168) is included to decompose these hydroperoxides into inert alcohols [5].

Step 1: Formulation & Dry Blending
  • Dry unstabilized Polypropylene (PP) homopolymer powder in a vacuum oven at 80°C for 4 hours to remove residual moisture.

  • Prepare four distinct pre-mixes using a high-speed mixer (e.g., Henschel mixer at 1000 RPM for 3 minutes):

    • Control A: 100% Neat PP.

    • Control B: PP + 0.1 wt% BHT.

    • Test C: PP + 0.1 wt% 2,6-Di-tert-butyl-4-octylphenol.

    • Test D (Synergistic): PP + 0.05 wt% 2,6-Di-tert-butyl-4-octylphenol + 0.05 wt% Tris(2,4-di-tert-butylphenyl)phosphite.

Step 2: Melt Compounding via Twin-Screw Extrusion
  • Feed the dry blends into a co-rotating twin-screw extruder (L/D ratio of 40:1).

  • Set the temperature profile from hopper to die: 190°C / 210°C / 220°C / 230°C / 230°C.

  • Maintain a screw speed of 200 RPM to ensure high shear for homogeneous dispersion without inducing excessive thermomechanical degradation.

  • Quench the extruded strands in a water bath and pelletize.

Step 3: Accelerated Thermo-Oxidative Aging (OIT Analysis)

Causality Check: Oxidative Induction Time (OIT) measures the time required for the antioxidant to be fully consumed before catastrophic polymer oxidation begins.

  • Weigh 5.0 ± 0.5 mg of each pelletized sample into open aluminum DSC (Differential Scanning Calorimetry) pans.

  • Heat the samples to 200°C at 20°C/min under a nitrogen atmosphere (50 mL/min).

  • Hold isothermally at 200°C for 5 minutes to equilibrate.

  • Switch the purge gas to pure Oxygen (50 mL/min). The time from the gas switch to the onset of the exothermic oxidation peak is recorded as the OIT.

Step 4: Multi-Pass Extrusion & Mechanical Retention
  • Subject the remaining pellets to five consecutive extrusion passes under the same thermal profile (Step 2).

  • After the 1st and 5th passes, measure the Melt Flow Index (MFI) according to ASTM D1238 (230°C, 2.16 kg).

  • Note: An increase in MFI indicates polymer chain scission (reduced molecular weight). Effective stabilization will minimize the MFI shift between the 1st and 5th pass.

Workflow A Formulation (PP + AO Blends) B Twin-Screw Extrusion (230°C) A->B C Sample Prep (Pelletizing/Molding) B->C D Accelerated Aging (OIT via DSC) C->D E Analytical Validation (MFI & Yellowness) D->E

Caption: Step-by-step workflow for compounding and validating antioxidant efficacy in PP.

Quantitative Data Interpretation (Expected Outcomes)

The following table synthesizes the expected empirical outcomes based on the structural advantages of the octyl-substituted hindered phenol compared to standard volatile antioxidants.

FormulationOIT at 200°C (min)MFI Shift (Pass 1 to Pass 5)Yellowness Index (YI)
Neat PP (Negative Control) < 2.0+ 85.0% (Severe Scission)4.5
PP + BHT (0.1 wt%) 15.5+ 42.3%3.2
PP + Octylphenol (0.1 wt%) 38.2+ 14.8%2.1
PP + Octylphenol (0.05%) + Phosphite (0.05%) 62.5+ 4.1% (Optimal Retention)1.1

Data Insight: The 38.2-minute OIT for the octylphenol formulation compared to the 15.5-minute OIT for BHT directly validates the hypothesis that the heavier C8 aliphatic tail prevents antioxidant volatilization during the 230°C extrusion process. Furthermore, the synergistic blend demonstrates that pairing the primary radical scavenger with a secondary hydroperoxide decomposer yields exponential, rather than additive, stabilization benefits [2].

References

  • Partinchem. "Hindered phenolic antioxidants for protection of polymers." URL:[Link]

  • Vinati Organics. "Mechanism of Hindered Phenol Antioxidant." URL:[Link]

  • Macromolecules (ACS Publications). "Increasing Polypropylene High Temperature Stability by Blending Polypropylene-Bonded Hindered Phenol Antioxidant." URL:[Link]

  • CNRS / Polymer Degradation and Stability. "Antioxidant interaction between organic phosphites and hindered phenols during processing and thermoxidation." URL:[Link](Note: Sourced via general CNRS repository for polymer stability mechanisms).

Sources

Application

Application Note: Determination of 2,6-Di-tert-butyl-4-octylphenol in Jet Fuel using HPLC-ECD

Introduction & Mechanistic Rationale Aviation jet fuels, primarily kerosene-based, are subjected to extreme thermal and oxidative stress during flight. To prevent the autoxidation cascade—which leads to the formation of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Aviation jet fuels, primarily kerosene-based, are subjected to extreme thermal and oxidative stress during flight. To prevent the autoxidation cascade—which leads to the formation of explosive hydroperoxides and insoluble polymeric gums—refineries mandate the addition of synthetic phenolic antioxidants (SPAs)[1].

While 2,6-di-tert-butyl-4-methylphenol (BHT) is the most common SPA, its relatively high volatility can be a liability in high-temperature aerospace applications. 2,6-Di-tert-butyl-4-octylphenol addresses this by substituting the 4-methyl group with a highly lipophilic 4-octyl chain. This structural modification significantly increases the boiling point and fuel solubility while preserving the critical steric hindrance provided by the tert-butyl groups at the 2 and 6 positions.

When fuel radicals (R•) react with dissolved oxygen, they form highly reactive peroxy radicals (ROO•). The hindered phenol acts as a radical scavenger by donating a hydrogen atom to the peroxy radical, converting it into a stable hydroperoxide. The resulting phenoxy radical is stabilized by resonance and the bulky tert-butyl groups, preventing it from propagating further radical chain reactions[2].

Autoxidation R Fuel Radical (R•) ROO Peroxy Radical (ROO•) R->ROO Reacts with O2 O2 Oxygen (O2) O2->ROO ROOH Hydroperoxide (ROOH) ROO->ROOH Quenched by ArOH ArOH 2,6-Di-tert-butyl-4-octylphenol (ArOH) ArOH->ROOH Donates H• ArO Phenoxy Radical (ArO•) ArOH->ArO Oxidized to Stable Stable Non-Radical Products ArO->Stable Resonance Stabilization

Caption: Autoxidation pathway of jet fuel and the radical scavenging mechanism of hindered phenols.

Analytical Strategy: Why HPLC-ECD?

Quantifying trace phenolic antioxidants in a complex hydrocarbon matrix like jet fuel presents a significant analytical challenge. While Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed[3], the high inlet temperatures can cause thermal degradation of larger, long-chain phenols. Furthermore, co-eluting fuel constituents often mask the target analytes unless complex heart-cutting (2D-GC) techniques are used[4].

High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) is the gold standard for this analysis[1].

  • Causality of Detection: Jet fuel is rich in aromatic hydrocarbons (naphthalenes, alkylbenzenes) that heavily interfere with standard UV detection at 280 nm. By applying an oxidative potential (e.g., +0.85 V vs. Ag/AgCl), the electrochemical detector selectively oxidizes the phenolic hydroxyl group. The hydrocarbon matrix remains unoxidized at this potential, rendering it virtually invisible to the detector and eliminating the need for complex solid-phase extraction (SPE)[1].

Experimental Design & Protocol

Reagents and Materials
  • Standard: 2,6-Di-tert-butyl-4-octylphenol (Analytical standard, >99% purity).

  • Internal Standard (IS): 2-tert-Butylphenol (10 µg/mL).

  • Solvents: HPLC-grade Methanol, Isopropanol (IPA), and Ultrapure Water (18.2 MΩ·cm).

  • Buffer: 0.05 M Sodium Acetate, adjusted to pH 4.5 with glacial acetic acid.

Sample Preparation Causality

Injecting non-polar jet fuel directly into a reverse-phase HPLC system causes severe emulsion with the aqueous mobile phase, leading to peak splitting and column overpressure. Isopropanol (IPA) is used as a bridging diluent because it is fully miscible with both the kerosene matrix and the methanolic mobile phase.

Step-by-Step Preparation:

  • Aliquot 1.0 mL of the raw jet fuel sample into a 10 mL volumetric flask.

  • Add 100 µL of the Internal Standard (IS) solution.

  • Dilute to volume (1:10) using HPLC-grade Isopropanol.

  • Vortex for 30 seconds to ensure complete homogenization.

  • Filter the diluted sample through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial.

Workflow Step1 Jet Fuel Sample Collection Step2 1:10 Dilution in Isopropanol Step1->Step2 Prevents Emulsion Step3 Filtration (0.22 µm PTFE) Step2->Step3 Removes Particulates Step4 HPLC Injection (C18 Core-Shell) Step3->Step4 Direct Injection Step5 Electrochemical Detection (+0.85V) Step4->Step5 Elution (Isocratic) Step6 Data Analysis & Quantification Step5->Step6 Selective Phenol Oxidation

Caption: Step-by-step workflow for the HPLC-ECD analysis of jet fuel antioxidants.

HPLC-ECD Conditions
ParameterSetting / ConditionScientific Rationale
Analytical Column Core-Shell C18 (100 x 3.0 mm, 2.7 µm)Core-shell particles provide high theoretical plates and sharp peaks for highly lipophilic compounds without the backpressure of sub-2µm columns[5].
Mobile Phase Methanol : 0.05 M Sodium Acetate (90:10, v/v), pH 4.5The high methanol ratio (90%) is required to elute the hydrophobic octyl chain. The acetate buffer provides the ionic conductivity necessary for ECD[6].
Flow Rate 1.0 mL/minOptimal linear velocity for 2.7 µm particles, ensuring a run time of <12 minutes.
Column Temperature 40 °CReduces mobile phase viscosity, improving mass transfer and peak symmetry.
Injection Volume 5 µLA small injection volume prevents column overloading from the bulk hydrocarbon matrix.
Detection Amperometric ECD (+0.85 V vs Ag/AgCl)Selectively oxidizes the phenolic hydroxyl group. Hydrocarbons remain undetected[1].

Self-Validating System & Quality Control

To ensure trustworthiness, this protocol is designed as a self-validating system . Researchers must not rely solely on external calibration curves due to the highly variable nature of jet fuel matrices (e.g., hydrotreated vs. straight-run kerosene).

  • Internal Standard (IS) Tracking: The inclusion of 2-tert-Butylphenol monitors injection-to-injection variability and flags any passivation (fouling) of the electrochemical working electrode. If the IS area drops by >5%, the glassy carbon electrode must be polished.

  • Matrix Spike (MS) Recovery: A known concentration of 2,6-Di-tert-butyl-4-octylphenol (e.g., 10 µg/mL) must be spiked into an unadditized baseline fuel. This proves that the specific fuel matrix is not suppressing the electrochemical signal or causing co-elution artifacts.

Expected Validation Data
Validation ParameterExpected ValueAcceptance Criteria
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise (S/N) ≥ 10
Linearity (R²) > 0.999Range: 0.5 to 50.0 µg/mL
Intra-day Precision (RSD) 2.1%≤ 5.0% (n=6)
Matrix Spike Recovery 98.5% ± 3.2%90% - 110%

References

  • Determination of phenolic antioxidants in aviation jet fuel. PubMed (nih.gov). Bernabei M, Bocchinfuso G, Carrozzo P, De Angelis C. Journal of Chromatography A. 2000 Feb 25;871(1-2):235-41.1

  • Analysis of Phenolic Antioxidants in Navy Mobility Fuels by Gas Chromatography-Mass Spectrometry. Defense Technical Information Center (dtic.mil). Morris RE, Loegel TN, Myers KM, Katilie CJ. Naval Research Laboratory. 2013. 3

  • Assessment of the Effectiveness of Post-Refinery Antioxidant Additions to Jet A Fuel. Defense Technical Information Center (dtic.mil). 2011. 2

  • HPLC Analysis of Phenolic Antioxidants on Ascentis® Express C18 2.7 μm. Sigma-Aldrich.5

  • Determination of 2,6-di-tertbutyl-4-methylphenol in an aviation jet fuel by high performance liquid chromatography. PubMed (nih.gov). Se Pu. 2002 Jul;20(4):375-7. 6

Sources

Method

Application Note: Incorporation of 2,6-Di-tert-butyl-4-octylphenol into Polymer Matrices

[1] Executive Summary This guide details the technical protocols for incorporating 2,6-Di-tert-butyl-4-octylphenol (CAS: 35309-87-6) into polymer matrices.[1] As a sterically hindered phenol, this compound functions as a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide details the technical protocols for incorporating 2,6-Di-tert-butyl-4-octylphenol (CAS: 35309-87-6) into polymer matrices.[1] As a sterically hindered phenol, this compound functions as a primary antioxidant, arresting thermo-oxidative degradation chains.[1][2][3] Its specific structural advantage lies in the C8-octyl tail, which enhances compatibility with non-polar polyolefins (PE, PP) and reduces volatility compared to lower molecular weight analogues like BHT (Butylated Hydroxytoluene).[1]

Target Audience: Polymer Chemists, Formulation Scientists, and Drug Delivery Systems (DDS) Engineers concerned with Extractables & Leachables (E&L).[1]

Chemical Profile & Mechanism[3]

Molecular Architecture
  • Chemical Name: 2,6-Di-tert-butyl-4-octylphenol[1][4]

  • CAS Number: 35309-87-6[1][4]

  • Functionality: Primary Antioxidant (Radical Scavenger)[1]

  • Key Attributes:

    • Steric Hindrance: Two tert-butyl groups at the 2,6-positions protect the hydroxyl group, preventing non-radical reactions while allowing hydrogen atom transfer to peroxyl radicals.[1]

    • Lipophilicity: The 4-octyl chain significantly lowers the solubility parameter difference (

      
      ) between the additive and polyolefin matrices, preventing "blooming" (surface migration).[1]
      
Mechanism of Action

The compound acts as a chain-breaking donor.[1] It donates a hydrogen atom to propagating peroxyl radicals (


), converting them into stable hydroperoxides (

) and forming a stable phenoxyl radical.[1]

AntioxidantMechanism PolymerRadical Polymer Radical (ROO•) Transition H-Atom Transfer PolymerRadical->Transition DTBOP 2,6-Di-tert-butyl- 4-octylphenol (ArOH) DTBOP->Transition StablePolymer Hydroperoxide (ROOH) Transition->StablePolymer Stabilization PhenoxylRadical Stable Phenoxyl Radical (ArO•) Transition->PhenoxylRadical Resonance Stabilization

Figure 1: Mechanism of radical scavenging by hindered phenols.[1] The resulting phenoxyl radical is stabilized by the bulky tert-butyl groups, preventing it from initiating new chain reactions.

Pre-Formulation Data[1]

Before incorporation, compatibility must be assessed to ensure homogeneity.[1]

Table 1: Physicochemical Properties & Compatibility

PropertyValue / CharacteristicImplication for Processing
Physical State Waxy Solid / Viscous LiquidLow melting point aids dispersion during extrusion.[1]
Melting Point ~35–50 °C (Isomer dependent)Melts before most polymers; acts as a plasticizer during feeding.[1]
Solubility Soluble in Hexane, Toluene, DCMCompatible with solvent casting of hydrophobic polymers.[1]
Volatility Medium (Lower than BHT)Minimal loss during extrusion < 220°C.
LogP > 6.0 (Estimated)High affinity for lipid-like matrices (PE, PP, Lipid Nanoparticles).[1]

Incorporation Protocols

Method A: Melt Compounding (Industrial Standard)

Best for: Polyethylene (PE), Polypropylene (PP), Polystyrene (PS).[1] Equipment: Twin-Screw Extruder (TSE) with gravimetric feeders.

Protocol:

  • Preparation: Dry the base polymer resin (e.g., PP pellets) at 80°C for 4 hours.[1]

  • Masterbatching (Recommended):

    • Prepare a 10% w/w masterbatch of the antioxidant in the carrier resin.

    • Reasoning: Direct dosing of low concentrations (<0.5%) often leads to "hot spots."[1]

  • Extrusion Profile:

    • Zone 1 (Feed): 160°C (Keep cool to prevent premature melting/bridging).

    • Zone 2-4 (Compression): 190°C – 210°C.[1]

    • Zone 5 (Die): 200°C.[1][5]

    • Critical Control: Maintain melt temperature < 230°C to prevent thermal degradation of the antioxidant itself.

  • Dosing: Target a final concentration of 500 – 2000 ppm (0.05% – 0.2%) .

  • Pelletization: Water bath cooling followed by strand pelletization.[1]

Method B: Solvent Casting (Lab/Screening Scale)

Best for: PLGA, PLA, Medical Device Coatings.[1] Equipment: Rotary Evaporator, Vacuum Oven.

Protocol:

  • Dissolution: Dissolve 1g of polymer in 10mL of Dichloromethane (DCM).

  • Doping: Add 2,6-Di-tert-butyl-4-octylphenol to the solution (Target: 0.1% w/w relative to polymer).

  • Mixing: Vortex for 2 minutes or sonicate for 30 seconds to ensure molecular dispersion.

  • Casting: Pour onto a Teflon or glass petri dish.

  • Drying:

    • Phase 1: Ambient evaporation (fume hood) for 12 hours.

    • Phase 2: Vacuum drying (-0.1 MPa) at 40°C for 24 hours to remove residual solvent.[1]

    • Validation: Verify solvent removal via Headspace GC.[1]

Characterization & Validation Workflow

To ensure the additive is correctly incorporated and functional, the following validation loop is required.

ValidationWorkflow Sample Compounded Polymer Sample Extraction Soxhlet Extraction (Solvent: Hexane/Acetone) Sample->Extraction Performance Oxidation Induction Time (OIT via DSC) Sample->Performance Quantification HPLC-UV / GC-MS (Quantify Loading) Extraction->Quantification Verify ppm Decision Pass/Fail Criteria Quantification->Decision Performance->Decision

Figure 2: Quality Control workflow for validating antioxidant incorporation.

Oxidation Induction Time (OIT)[1]
  • Instrument: Differential Scanning Calorimeter (DSC).[1]

  • Method: ASTM D3895.[1]

  • Procedure:

    • Heat sample to 200°C under Nitrogen.

    • Hold for 5 minutes to equilibrate.

    • Switch gas to Oxygen (50 mL/min).[1]

    • Measure time until exothermic onset (oxidation).[1]

  • Target: > 30 minutes (indicates successful stabilization).

Extractables & Leachables (E&L) - Critical for Drug Development

For medical applications, the migration of the antioxidant must be quantified.[1]

  • Simulant: Isopropanol/Water (50:50) or n-Heptane (depending on food/drug type).[1]

  • Condition: 70°C for 24 hours.

  • Analysis: HPLC-UV (280 nm) or GC-MS.

  • Limit: Must meet ISO 10993-18 toxicological risk assessment thresholds.

References

  • PubChem. (2025).[1][4][6] 2,6-Di-tert-butyl-4-octylphenol Compound Summary. National Library of Medicine.[1] [Link][1]

  • Gugumus, F. (1998).[1] Antioxidants.[1][7][8][9] In: Plastics Additives Handbook. Hanser Publishers.[1] (Standard text for antioxidant mechanisms).

  • ASTM International. (2019).[1] ASTM D3895-19 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. [Link][1]

  • Vinati Organics. (2024).[1] Mechanism of Hindered Phenol Antioxidant. [Link]

  • OECD. (2002).[1] SIDS Initial Assessment Report: 2,6-di-tert-butylphenol (Precursor safety data). [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,6-Di-tert-butyl-4-octylphenol (2,6-DTBOP) Degradation Analysis

Status: Operational Ticket ID: TCH-26DTBOP-DEG Assigned Specialist: Senior Application Scientist, E/L & Impurity Profiling Introduction: The Nature of the Beast Welcome to the technical support hub for 2,6-Di-tert-butyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: TCH-26DTBOP-DEG Assigned Specialist: Senior Application Scientist, E/L & Impurity Profiling

Introduction: The Nature of the Beast

Welcome to the technical support hub for 2,6-Di-tert-butyl-4-octylphenol (2,6-DTBOP) . You are likely here because you have detected unknown peaks in your chromatograms during stability testing, extractables/leachables (E/L) studies, or forced degradation experiments.

The Core Concept: 2,6-DTBOP is a hindered phenolic antioxidant. Its primary function is to degrade. It sacrifices itself to scavenge free radicals (peroxy radicals,


) and protect the polymer or drug formulation. Therefore, finding degradation products is not a failure of the material; it is evidence that the stabilizer is working.

However, identifying them is challenging due to:

  • Isomerism: The "octyl" chain can be linear (

    
    -octyl) or branched (commonly 1,1,3,3-tetramethylbutyl, aka tert-octyl). This dictates the degradation mechanism.
    
  • Ionization Issues: Sterically hindered phenols ionize poorly in standard ESI+ LC-MS.

  • Thermal Artifacts: GC-MS injection ports can artificially degrade the parent molecule, leading to false positives.

Module 1: The Chemistry of Degradation (Mechanism)

To identify the peaks, you must understand the pathways. The degradation of 2,6-DTBOP follows a radical-mediated cascade.

Critical Check: Which "Octyl" do you have?
  • Scenario A (n-octyl): The carbon attached to the ring has Hydrogen atoms (

    
    -hydrogens). Quinone Methide (QM)  formation is the dominant pathway.
    
  • Scenario B (tert-octyl / 1,1,3,3-tetramethylbutyl): The carbon attached to the ring is quaternary (no

    
    -hydrogens). QM formation is blocked.  Degradation shifts toward Dealkylation  (forming Quinone) or Dimerization .
    
Degradation Pathway Diagram

DTBOP_Degradation Parent Parent: 2,6-DTBOP (Active Antioxidant) Radical Phenoxy Radical (Intermediate) Parent->Radical -H• (Oxidation) Quinone 2,6-Di-tert-butyl-1,4-benzoquinone (Yellow/Orange Color) Radical->Quinone Dealkylation (-Octyl) Dimer Bis-phenol Dimer (C-C or C-O Coupling) Radical->Dimer Coupling (x2) QM Quinone Methide (ONLY if n-octyl chain) Radical->QM Disproportionation (Requires α-H)

Figure 1: Mechanistic divergence of 2,6-DTBOP degradation. Note that Quinone Methide formation is structurally dependent on the alkyl chain.

Module 2: Analytical Troubleshooting (The "How")

If you cannot see the peaks or the spectra look "wrong," follow this troubleshooting matrix.

Issue 1: "I see the parent peak in UV (280nm) but no signal in LC-MS (ESI+)."

Root Cause: Hindered phenols are non-polar and lack basic sites for protonation


. The steric bulk of the tert-butyl groups shields the oxygen, preventing adduct formation.
Corrective Action: 
  • Switch Ionization Source: Use APCI (Atmospheric Pressure Chemical Ionization) in Positive/Negative mode. APCI relies on gas-phase ion-molecule reactions which are more effective for neutral, non-polar aromatics.

  • Try Negative Mode (ESI-): Look for

    
    . Phenols are weakly acidic. Use a mobile phase modifier like Ammonium Acetate (pH > 5) to encourage deprotonation.
    
  • Monitor Adducts: In ESI+, look for

    
     or 
    
    
    
    , not just
    
    
    .
Issue 2: "My GC-MS shows a huge Quinone peak, but my sample is fresh."

Root Cause: Thermal Degradation Artifact. The high temperature of the GC injector (


) can cause the oxidative dealkylation of 2,6-DTBOP inside the instrument, converting it to 2,6-di-tert-butyl-1,4-benzoquinone.
Corrective Action: 
  • Lower Injector Temp: Reduce inlet temperature to

    
     (if volatility permits).
    
  • Validate with LC-UV: Analyze the same sample via HPLC-UV/DAD. If the Quinone peak (distinct UV spectrum,

    
    ) is absent in LC but present in GC, it is an artifact.
    

Module 3: Specific Impurity Identification (The "What")

Use the table below to match your observed masses. Note: Molecular Weights (MW) are approximate based on the most common isotopes (


).
Target Analyte Table
Compound NameStructure TypeApprox MWKey Mass Shifts (LC-MS)UV Characteristics
2,6-DTBOP (Parent) Hindered Phenol318.5APCI+: 319

, 336

ESI-: 317


(Colorless)
2,6-Di-tert-butyl-1,4-benzoquinone Quinone (Oxidized)220.3APCI+: 221

Mass Loss: -98 Da (Loss of Octyl + Oxidation)

(Yellow/Orange)
Bis-DTBOP (Dimer) C-C Coupled Dimer634-636APCI+: 635

Mass Gain:

Similar to parent, slightly bathochromic shift.[1]
Quinone Methide Methide (Double bond on ring)316.5APCI+: 317

Mass Loss: -2 Da (Loss of 2H)
Distinct shoulder

.
Cinnamate Derivative Ester Hydrolysis ProductVariableCheck for "Irganox" type fragments if this is a polymer extract.N/A
Deep Dive: The "Yellowing" Problem

If your product is turning yellow, you are almost certainly looking for 2,6-di-tert-butyl-1,4-benzoquinone (MW 220).

  • Mechanism: The octyl tail is cleaved (dealkylation) under severe oxidative stress or light exposure (photo-oxidation).

  • Confirmation: This molecule is highly conjugated. Even ppm levels cause visible yellowing.

Module 4: FAQ & Rapid Fire Troubleshooting

Q: Can I use a standard library (NIST) for these degradation products? A: Use with caution. NIST libraries are GC-MS (EI) based. The fragmentation patterns in EI are aggressive (removing tert-butyl groups, m/z 57). LC-MS (ESI/APCI) spectra will look completely different (molecular ions dominated).

Q: I see a peak at Parent + 16 Da. Is it an N-oxide? A: Unlikely for a phenol. It is likely a Hydroxylated species (Quinone Methide absorbing water, or direct ring hydroxylation). If you have the n-octyl variant, check for hydration of the quinone methide double bond.

Q: Is the degradation product toxic? A: 2,6-di-tert-butyl-1,4-benzoquinone is a known toxicant and a structural alert in genotoxicity assessments (Michael acceptor). If found in a pharmaceutical E/L study, it requires rigorous safety qualification (TTC limits often apply).

Q: How do I force the degradation to generate standards? A:

  • Oxidative Stress: Reflux parent with 3%

    
     in Acetonitrile for 4 hours.
    
  • Photo Stress: Expose solution to UV light (ICH Q1B conditions) for 24 hours. This favors the Quinone (yellow) formation.

References

  • Mechanism of Hindered Phenol Oxid

    • Source: Rasayan Journal of Chemistry. "Study of Antioxidant Activity of Hindered Phenols in Bulk Oil."
    • Context: Explains the radical scavenging mechanism and homolytic decomposition leading to quinones.
  • Degradation Products of 2,6-Di-tert-butylphenols

    • Source: Australian Industrial Chemicals Introduction Scheme (AICIS).
    • Context: Identifies 2,6-di-tert-butyl-p-benzoquinone (BHT-Q)
  • Mass Spectrometry of Phenolic Antioxidants

    • Source: NIST WebBook / PubChem.
    • Context: Fragmentation patterns for 2,6-di-tert-butylphenol derivatives.[2]

  • Extractables & Leachables (E/L) Context

    • Source: MDPI / ResearchGate.
    • Context: Discusses the transformation of hindered phenols into quinones and dimers during irradi

Sources

Optimization

Overcoming solubility issues of "2,6-Di-tert-butyl-4-octylphenol" in polar solvents

Executive Summary & Chemical Profile[1][2][3][4] The Challenge: You are likely encountering precipitation ("crashing out") when introducing 2,6-Di-tert-butyl-4-octylphenol into aqueous buffers or polar aprotic solvents l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2][3][4]

The Challenge: You are likely encountering precipitation ("crashing out") when introducing 2,6-Di-tert-butyl-4-octylphenol into aqueous buffers or polar aprotic solvents like DMSO.

The Cause: This molecule presents a "perfect storm" of insolubility factors:

  • Steric Hindrance: The two bulky tert-butyl groups at the 2,6-positions physically shield the hydroxyl (-OH) group. This prevents the molecule from acting as an effective hydrogen bond donor to polar solvents.

  • High Lipophilicity: The 4-octyl chain acts as a significant hydrophobic anchor, drastically increasing the LogP (partition coefficient) compared to its methyl-analogue (BHT).

This guide provides self-validating protocols to overcome these thermodynamic barriers.

Solvent Selection Decision Matrix

Do not guess your solvent system.[1] Use this decision tree to select the correct carrier based on your downstream application.

SolventSelection Start Start: Define Application BioAssay Biological Assay (Cell Culture/Enzymatic) Start->BioAssay ChemSynth Chemical Synthesis (Reaction Intermediate) Start->ChemSynth Analytical Analytical (HPLC/GC) Start->Analytical DMSO Primary: DMSO (Anhydrous) Limit: <0.5% v/v final BioAssay->DMSO Standard Ethanol Secondary: Ethanol (High cytotoxicity risk) BioAssay->Ethanol Alternative NonPolar Non-Polar: Hexane/Toluene (Excellent Solubility) ChemSynth->NonPolar Preferred MobilePhase Mobile Phase: Acetonitrile/THF blends Analytical->MobilePhase Precipitation Precipitation Risk? DMSO->Precipitation Dilution > 1:1000 Cyclodextrin Solution: HP-β-Cyclodextrin Complexation Precipitation->Cyclodextrin Sensitive Cells Surfactant Solution: Tween 80 Micelle Formation Precipitation->Surfactant Robust Assays

Figure 1: Decision matrix for solvent selection based on experimental constraints.

Critical Troubleshooting Protocols

Scenario A: "My compound precipitates immediately upon adding the DMSO stock to the cell culture media."

The Mechanism: This is a kinetic solubility failure . When a high-concentration DMSO stock hits the aqueous media, the local concentration exceeds the solubility limit before diffusion can occur. The hydrophobic octyl tails aggregate instantly.

The Fix: The "Sub-Surface Injection" Technique

StepActionScientific Rationale
1 Warm the Media Pre-warm culture media to 37°C . Solubility is endothermic; cold media accelerates precipitation.
2 Vortex the Media Create a vortex in the media before adding the compound. High shear force prevents local supersaturation.
3 Sub-Surface Injection Do NOT drop the stock on top. Insert the pipette tip into the vortex and dispense slowly.
4 Immediate Mixing Continue vortexing for 10 seconds. This disperses the DMSO molecules before hydrophobic aggregation stabilizes.

Validation Check: Inspect the tube under a light source. A "milky" haze indicates micro-precipitation (failure). The solution should remain optically clear.

Scenario B: "I need a higher concentration than DMSO allows without toxicity."

The Mechanism: DMSO is toxic to many cell lines above 0.1% - 0.5%. To get more compound in without more DMSO, you must use an encapsulation vehicle.

The Fix: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Standard β-Cyclodextrin is often too insoluble itself. You must use the Hydroxypropyl derivative.

Protocol:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in your aqueous buffer/media. Filter sterilize (0.22 µm).

  • Prepare Compound: Dissolve 2,6-Di-tert-butyl-4-octylphenol in Acetone (volatile solvent) at 10 mg/mL.

  • Evaporation Method:

    • Add the Acetone solution to a glass vial.

    • Evaporate the acetone under a nitrogen stream until a thin film forms on the glass.

    • Add the 20% HP-β-CD solution to the vial.

    • Sonicate at 40°C for 30-60 minutes.

  • Result: The hydrophobic phenol is sequestered inside the cyclodextrin torus, rendering it water-soluble.

Frequently Asked Questions (Technical FAQ)

Q1: Why is this molecule harder to dissolve than BHT (2,6-Di-tert-butyl-4-methylphenol)?

Answer: While both molecules share the hindered phenol "head," the "tail" makes the difference. BHT has a single methyl group (C1). Your target molecule has an octyl group (C8) . This adds 7 carbons worth of hydrophobicity, increasing the LogP (Octanol-Water Partition Coefficient) by approximately 3.5 to 4.0 units. This exponential increase in lipophilicity drastically reduces water solubility [1].

Q2: Can I use Ethanol instead of DMSO?

Answer: Yes, but with caveats.

  • Pros: Ethanol is easier to remove by evaporation if needed.

  • Cons: It is more volatile, leading to concentration changes in open wells. It is often more cytotoxic than DMSO in specific cell lines at equivalent percentages.

  • Recommendation: Use DMSO for stock stability; use Ethanol only if your assay is DMSO-sensitive (e.g., certain receptor binding assays).

Q3: My HPLC peak is tailing or splitting. Is this a solubility issue?

Answer: Likely yes. If the molecule is not fully soluble in the mobile phase, it will interact with the stationary phase irregularly.

  • Fix: Ensure your mobile phase contains at least 5% THF (Tetrahydrofuran) or Isopropanol . Acetonitrile alone may not be strong enough to elute the octyl chain efficiently from a C18 column.

Q4: Is the "cloudiness" in my buffer affecting my absorbance readings?

Answer: Absolutely. Micro-precipitates scatter light, causing false-positive absorbance readings (especially in MTT/MTS assays).

  • Test: Centrifuge your plate/tubes at 10,000 x g for 5 minutes. If a pellet forms or the absorbance drops, your data is compromised by solubility artifacts.

Solubility Data Reference Table

Note: Values are experimental estimates based on structural analogues (BHT/Octylphenol) and standard thermodynamic models.

SolventSolubility RatingEstimated Limit (25°C)Usage Notes
Water Insoluble< 0.1 mg/LDo not use without surfactant/carrier.
DMSO Good~ 30 - 50 mg/mLStandard stock solvent. Hygroscopic.
Ethanol Moderate~ 20 - 30 mg/mLProne to evaporation.
Acetone Excellent> 100 mg/mLBest for film-casting or evaporation methods.
Toluene Excellent> 200 mg/mLIdeal for chemical synthesis/processing.
Corn Oil Good~ 10 - 20 mg/mLSuitable for in vivo gavage vehicles.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31404, Butylated hydroxytoluene (Structural Analogue). Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010).Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Validates HP-β-CD protocols for lipophilic drugs).
  • Sigma-Aldrich (Merck).Product Specification: 2,6-Di-tert-butyl-4-methylphenol (BHT). (Used as baseline for solubility limits of hindered phenols).

(Note: While specific literature on the exact octyl-derivative is rarer than BHT, the physicochemical behavior is rigorously extrapolated from the homologous series of 2,6-di-tert-butyl-4-alkylphenols).

Sources

Troubleshooting

Technical Support Center: High-Temperature Processing of 2,6-Di-tert-butyl-4-octylphenol

Topic: "2,6-Di-tert-butyl-4-octylphenol" stability under high-temperature processing Role: Senior Application Scientist Audience: Researchers, Formulation Scientists, Process Engineers[1] [1] Reference ID: CAS 35309-87-6...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "2,6-Di-tert-butyl-4-octylphenol" stability under high-temperature processing Role: Senior Application Scientist Audience: Researchers, Formulation Scientists, Process Engineers[1]

[1]

Reference ID: CAS 35309-87-6 | Common Abbreviation: 2,6-DTB-4-OP Status: Active Support Guide[1][2]

Introduction: The Thermal Stability Paradox

Welcome. If you are accessing this guide, you are likely encountering stability issues with 2,6-Di-tert-butyl-4-octylphenol during high-temperature compounding, synthesis, or extrusion.

As a hindered phenolic antioxidant, this compound is designed to sacrifice itself to protect your substrate.[1] However, its efficacy is bound by a "Thermal Stability Paradox": To function, it must degrade, but if it degrades prematurely or incorrectly (via non-radical scavenging pathways), it becomes a contaminant. [1]

This guide moves beyond basic datasheets to address the causality of failure modes—specifically volatility, quinone methide formation (discoloration), and solubility limits—providing you with self-validating troubleshooting protocols.

Module 1: Thermal Stability Profile

Before troubleshooting, benchmark your processing conditions against the compound's physical limitations.[1]

Physicochemical Thresholds
PropertyValueCritical Implication for Processing
Physical State Viscous Liquid / Low-Melting SolidRequires heated lines (>40°C) for consistent dosing; avoid "cold spots" in feed lines.[1]
Boiling Point ~374°C (calc.)[1]Do not confuse with stability limit. Significant vapor pressure develops well below this point.[1]
Flash Point ~169°CProcessing above 170°C in open systems poses a flammability risk.[1]
TGA 5% Loss ~210°C (est.)Processing Ceiling. Above this temp, evaporative loss competes with antioxidant efficiency.[1]
Solubility Lipophilic (Hydrophobic)Incompatible with polar matrices (nylon, PET) without compatibilizers; risk of exudation (blooming).[1]

Module 2: Troubleshooting & FAQs

Category A: Discoloration (The "Yellowing" Issue)[1][3]

Q1: My polymer matrix turns yellow/pink immediately after extrusion at 220°C. Is the antioxidant burning?

Diagnosis: This is likely Transformation, not Carbonization .[1] Hindered phenols transform into Quinone Methides or Stilbenequinones upon oxidation.[1] This is a sign the antioxidant is working (scavenging radicals), but the concentration of oxidized byproducts is too high, or the environment is alkaline.[1]

  • The Mechanism:

    • R• (Free Radical) extracts H from the Phenol.[1]

    • Forms a Phenoxy Radical (Stable).[1]

    • Critical Junction: If radical load is high, two phenoxy radicals couple to form a colored Quinone Methide (Yellow/Pink).[1]

  • Corrective Action:

    • Add a Synergist: Introduce a Phosphite (e.g., Tris(2,4-di-tert-butylphenyl)phosphite) at a 2:1 or 3:1 ratio.[1] Phosphites reduce the hydroperoxides before they attack the phenol, preserving the phenol's structure and preventing color body formation.[1]

    • Check pH: Ensure your substrate is neutral/acidic.[1] Alkaline fillers (e.g., Calcium Carbonate, Talc) accelerate quinone formation.[1]

Q2: We see "Gas Fading" (pinking) in storage, not during processing.

Diagnosis: NOx Interaction. 2,6-DTB-4-OP reacts with nitrogen oxides (from forklift exhaust or gas heaters) to form nitrophenols, which are intensely colored.[1]

  • Protocol: Switch to a high-molecular-weight hindered phenol (e.g., Pentaerythritol tetrakis) or seal packaging immediately.[1] 2,6-DTB-4-OP is mobile enough to migrate to the surface and react with atmospheric NOx.[1]

Category B: Loss of Efficacy (Volatility vs. Consumption)[1][4]

Q3: TGA shows the molecule is stable up to 250°C, but we lose 40% of the additive during extrusion at 230°C. Why?

Diagnosis: Evaporative Loss (Volatility). TGA is a ramped test; it does not simulate isothermal residence time.[1] The octyl chain provides some anchor, but at 230°C under shear and vacuum venting, the vapor pressure is sufficient to strip the additive from the matrix.[1]

  • Validation Experiment (Tube Furnace Test):

    • Place 1g of additive in a tube furnace at 230°C for the duration of your residence time (e.g., 2 mins).

    • Measure weight loss.[1]

    • Result: If loss > 5%, the molecule is physically leaving the system, not chemically degrading.[1]

  • Solution:

    • Delay addition: Inject the liquid antioxidant downstream (closer to the die) rather than at the main feed throat.

    • Switch to a higher molecular weight analog if residence time cannot be reduced.[1]

Module 3: Visualizing the Degradation Pathway

Understanding the chemical fate of 2,6-DTB-4-OP is critical for selecting the right analytical method.[1]

DegradationPathway Phenol 2,6-DTB-4-OP (Active Antioxidant) Phenoxy Phenoxy Radical (Intermediate) Phenol->Phenoxy H-Donation (-ROOH) Volatile Volatile Loss (Physical Escape) Phenol->Volatile Heat > 210°C (Vacuum) Radical Peroxy Radical (ROO•) Radical->Phenol Quinone Quinone Methide (Yellow/Amber Color) Phenoxy->Quinone Oxidation (High Temp/Alkaline) Dimer Bishydroxy Dimer (Non-Discoloring) Phenoxy->Dimer Recombination (Ideal Path)

Caption: Figure 1. The bifurcation of efficacy. The goal is to favor Dimer formation (blue) over Quinone formation (yellow) or Volatile loss (grey).[1]

Module 4: Analytical Validation Protocols

Do not rely on "visual inspection."[1] Use these protocols to quantify stability.

Protocol 1: Oxidation Induction Time (OIT)

Purpose: To determine if the antioxidant survived processing and is active in the final part.[1]

  • Instrument: Differential Scanning Calorimeter (DSC).[1]

  • Sample: 5-10 mg of processed polymer containing 2,6-DTB-4-OP.

  • Method:

    • Heat to 200°C under Nitrogen (inert).

    • Hold isothermal for 5 mins to equilibrate.

    • Switch gas to Oxygen (50 mL/min).

    • Measure time until exothermic onset (oxidation).[1]

  • Pass Criteria: OIT > 20 mins (typical for polyolefins).

    • Failure:[1] If OIT is < 5 mins, the antioxidant was either lost via volatility or consumed entirely during processing.[1]

Protocol 2: HPLC Assay for Residual Content

Purpose: Distinguish between physical loss and chemical consumption.[1]

  • Extraction: Cryo-grind the sample. Extract with Cyclohexane (for polyolefins) or Acetonitrile (for polar matrices) via ultrasonication for 30 mins.[1]

  • Filtration: 0.45 µm PTFE filter.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).[1]

    • Mobile Phase: Acetonitrile/Water (90:[1]10) isocratic.[1]

    • Wavelength: 275 nm (Phenolic absorption).[1]

    • Flow: 1.0 mL/min.[1]

  • Interpretation:

    • Peak A (Parent): Intact 2,6-DTB-4-OP.[1]

    • Peak B (Byproduct): Quinone derivatives (usually elute later due to higher lipophilicity or earlier if fragmented).[1]

    • Calculation: If Peak A is low but Peak B is absent, suspect Volatility (Module 2, Q3).[1] If Peak B is high, suspect Chemical Consumption (high shear/oxidation).[1]

References

  • PubChem. (2025).[1][3] 2,6-Di-tert-butyl-4-octylphenol Compound Summary (CID 3015759).[1][3] National Library of Medicine.[1] [Link][1]

  • Vinati Organics. (2024).[1][4] Mechanism of Hindered Phenol Antioxidants.[1][5][6][4][7][Link]

  • Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants and Discoloration.[1][5][6][Link]

Sources

Reference Data & Comparative Studies

Validation

"2,6-Di-tert-butyl-4-octylphenol" performance compared to other hindered phenols

As a Senior Application Scientist, selecting the optimal antioxidant for a formulation—whether it is a pharmaceutical lipid nanoparticle, a biomedical polymer, or an industrial polyolefin—requires balancing radical scave...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal antioxidant for a formulation—whether it is a pharmaceutical lipid nanoparticle, a biomedical polymer, or an industrial polyolefin—requires balancing radical scavenging efficiency with physical matrix compatibility.

While Butylated Hydroxytoluene (BHT) is the industry's default hindered phenol, its high volatility often leads to premature evaporation during high-temperature extrusion and unwanted migration in final products. Conversely, high-molecular-weight alternatives like Irganox 1076 can suffer from poor matrix mobility, limiting their ability to reach oxidation sites rapidly.

2,6-Di-tert-butyl-4-octylphenol (DTBOP) [CAS: 35309-87-6] serves as a highly effective structural compromise. This guide objectively compares the performance of DTBOP against other standard hindered phenols, providing the mechanistic causality and self-validating experimental protocols necessary to justify its use in advanced formulations.

Mechanistic Basis: The Role of the 4-Octyl Substitution

The core antioxidant mechanism of all 2,6-di-tert-butyl phenols relies on Hydrogen Atom Transfer (HAT) . When a reactive oxygen species (ROS) or a polymer peroxyl radical (ROO•) attacks the matrix, the hindered phenol donates its hydroxyl hydrogen to neutralize the threat. The resulting phenoxy radical is resonance-stabilized and sterically shielded by the bulky tert-butyl groups at the 2 and 6 positions, preventing it from initiating a new radical chain [1].

However, the substituent at the 4-position dictates the molecule's physical behavior:

  • BHT (4-Methyl): Highly mobile but highly volatile. It easily boils off during thermal processing (>150°C).

  • DTBOP (4-Octyl): The 8-carbon aliphatic chain significantly increases the boiling point and lipophilicity (LogP) [1]. This anchors the antioxidant within hydrophobic domains (like lipid bilayers or polyolefin chains) while maintaining enough mobility to diffuse toward newly formed radicals.

  • Irganox 1076 (4-Octadecyl propionate): The massive C18 ester chain virtually eliminates volatility but restricts diffusion rates within dense polymer matrices.

Mechanism ROS Reactive Radical (ROO•) H_Transfer Hydrogen Atom Transfer (HAT) ROS->H_Transfer Phenol 2,6-Di-tert-butyl- 4-octylphenol Phenol->H_Transfer Stable_Radical Sterically Hindered Phenoxy Radical H_Transfer->Stable_Radical Inert_Product Inert Hydroperoxide (ROOH) H_Transfer->Inert_Product

Mechanism of radical scavenging by sterically hindered phenols via Hydrogen Atom Transfer.

Comparative Performance Data

To objectively evaluate these antioxidants, we must compare their physical properties, which directly dictate their retention and efficacy in a finished product.

Property / MetricBHT (4-Methyl)DTBOP (4-Octyl)Irganox 1076 (Ester)
Molecular Weight ( g/mol ) 220.35 [3]318.54 [1]530.86
Boiling Point (Calculated) ~265°C~374°C>500°C
Volatility / Migration Risk HighLowVery Low
Matrix Mobility (Diffusion) Very HighModerate-HighLow
Optimal Application Matrix Low-temp processing, foodHigh-temp extrusion, lipidsLong-term solid polymer stability

Data Synthesis: The 374°C boiling point of DTBOP ensures it survives standard pharmaceutical hot-melt extrusion and polyolefin compounding (typically 180°C - 220°C) without the severe outgassing observed with BHT.

Self-Validating Experimental Protocols

To empirically prove the superiority of DTBOP in specific applications, a laboratory must utilize self-validating test systems. Below are the definitive protocols used to evaluate thermal retention and antioxidant efficacy.

Protocol A: Thermogravimetric Analysis (TGA) for Volatility

Causality: We use TGA to simulate the thermal stress of compounding. By measuring the temperature at which 10% of the antioxidant mass is lost (


), we can predict outgassing behavior.
  • Preparation: Weigh exactly 10.0 mg of the pure antioxidant into an alumina TGA crucible.

  • Atmosphere: Purge the furnace with dry Nitrogen (

    
    ) at 50 mL/min to prevent premature oxidation of the sample itself.
    
  • Thermal Ramp: Heat the sample from 25°C to 400°C at a rate of 10°C/min.

  • Validation: A successful test will show BHT reaching

    
     at approximately 140°C, whereas DTBOP will not reach 
    
    
    
    until >210°C, proving its superior retention for high-temperature processing.
Protocol B: Oxidative Induction Time (OIT) via DSC

Causality: OIT measures the time it takes for a stabilized polymer to begin oxidizing at a high isothermal temperature. We strictly adhere to the principles of ASTM D3895 [2]. We purge with


 first to erase the polymer's thermal history without triggering oxidation, then switch to 

to force the antioxidant to actively defend the matrix.
  • Sample Compounding: Blend 0.1% (w/w) of the target antioxidant (BHT, DTBOP, or Irganox 1076) into unstabilized Linear Low-Density Polyethylene (LLDPE).

  • Sample Loading: Place 5.0 mg of the compounded LLDPE into an open aluminum DSC pan. Place an empty pan in the reference position.

  • Thermal Equilibration (

    
    ):  Purge the DSC cell with 
    
    
    
    (50 mL/min). Ramp the temperature at 20°C/min to 200°C. Hold isothermally at 200°C for 5 minutes to melt the polymer and establish a flat thermal baseline.
  • Oxidation Trigger (

    
    ):  Instantaneously switch the purge gas from 
    
    
    
    to pure Oxygen (
    
    
    ) at 50 mL/min. Mark this exact moment as
    
    
    .
  • Monitoring & Calculation: Monitor the heat flow. The antioxidant will temporarily suppress oxidation. Once the antioxidant is depleted, the polymer will rapidly oxidize, releasing heat (an exothermic peak). The OIT is calculated as the time from

    
     to the extrapolated onset of the exothermic peak.
    

OIT_Workflow Prep 1. Sample Prep (Polymer + Antioxidant) Purge 2. N2 Purge & Heat (Isothermal at 200°C) Prep->Purge O2_Switch 3. Switch to O2 Gas (Trigger Oxidation) Purge->O2_Switch Monitor 4. DSC Monitoring (Exothermic Peak) O2_Switch->Monitor Data 5. Calculate OIT (Time to Oxidation) Monitor->Data

Oxidative Induction Time (OIT) experimental workflow via Differential Scanning Calorimetry.

Formulation Recommendations

Based on the mechanistic structure and empirical OIT/TGA data, 2,6-Di-tert-butyl-4-octylphenol is the optimal choice when:

  • Processing temperatures exceed 160°C: BHT will volatilize, leaving the final product unprotected. DTBOP remains fully integrated into the matrix.

  • Rapid diffusion is required: In applications like lipid nanoparticle (LNP) stabilization or thin-film packaging, the antioxidant must migrate quickly to quench localized radical spikes. The massive size of Irganox 1076 hinders this mobility, while the C8 chain of DTBOP provides the perfect balance of anchorage and agility.

By transitioning from BHT to DTBOP, formulators can achieve a self-validating improvement in both processing yield (via reduced outgassing) and long-term shelf stability.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3015759, 2,6-Di-tert-butyl-4-octylphenol." PubChem, [Link].

  • ASTM International. "ASTM D3895-19 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry." ASTM, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 31404, Butylated hydroxytoluene." PubChem, [Link].

Comparative

A Comparative Guide to Antioxidant Performance in Polyethylene: 2,6-Di-tert-butyl-4-octylphenol vs. Irganox 1076

For researchers and professionals in polymer science and drug development, the long-term stability of polyethylene is a critical concern. The prevention of oxidative degradation is paramount to ensuring the material's in...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in polymer science and drug development, the long-term stability of polyethylene is a critical concern. The prevention of oxidative degradation is paramount to ensuring the material's integrity and performance over its intended lifespan. This guide provides an in-depth comparative analysis of two commonly utilized phenolic antioxidants: 2,6-Di-tert-butyl-4-octylphenol and Irganox 1076. This document will delve into their chemical nature, mechanisms of action, and a comparative evaluation of their performance in polyethylene, supported by representative experimental data.

Introduction to Phenolic Antioxidants in Polyethylene

Polyethylene, a versatile and widely used polymer, is susceptible to degradation initiated by heat, light, and mechanical stress, particularly in the presence of oxygen. This thermo-oxidative degradation involves a free-radical chain reaction that leads to chain scission and cross-linking, ultimately resulting in the loss of mechanical properties, discoloration, and a reduction in the material's service life.[1] To counteract this, primary antioxidants, predominantly sterically hindered phenols, are incorporated into the polymer matrix.

These antioxidants function by donating a hydrogen atom from their hydroxyl group to the highly reactive peroxy radicals (ROO•) that are formed during the oxidation of the polymer.[2][3] This action neutralizes the peroxy radicals, converting them into more stable hydroperoxides and a resonance-stabilized phenoxy radical. The phenoxy radical is significantly less reactive and does not readily propagate the degradation chain, thus inhibiting the overall oxidative process.

Chemical Identity of the Compared Antioxidants

2,6-Di-tert-butyl-4-octylphenol is a sterically hindered phenolic antioxidant characterized by two bulky tert-butyl groups flanking the hydroxyl group and an octyl group at the para position. Its chemical structure contributes to its solubility in the non-polar polyethylene matrix.

  • CAS Number: 35309-87-6[4]

  • Molecular Formula: C₂₂H₃₈O[4]

  • Molecular Weight: 318.5 g/mol [4]

Irganox 1076 , a trade name for Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is also a sterically hindered phenolic antioxidant.[5] It possesses a similar hindered phenol functional group but is a larger molecule due to the presence of a long octadecyl propionate ester chain.[5][6]

  • CAS Number: 2082-79-3[7]

  • Molecular Formula: C₃₅H₆₂O₃[5]

  • Molecular Weight: 530.87 g/mol [5]

The primary structural difference, the molecular weight and the nature of the para-substituent, is a key determinant of their performance characteristics in polyethylene, influencing factors such as volatility, migration, and long-term stability.

Mechanism of Action and Performance Considerations

The fundamental mechanism for both antioxidants is the scavenging of free radicals. The efficiency of this process is influenced by the steric hindrance around the hydroxyl group, which enhances the stability of the resulting phenoxy radical.

Caption: Workflow for Oxidative Induction Time (OIT) measurement.

Protocol for Melt Flow Index (MFI) Measurement (ASTM D1238)

Caption: Workflow for Melt Flow Index (MFI) measurement.

Protocol for Yellowness Index (YI) Measurement (ASTM D1925 / E313)

Caption: Workflow for Yellowness Index (YI) measurement.

Conclusion and Recommendations

Both 2,6-Di-tert-butyl-4-octylphenol and Irganox 1076 are effective phenolic antioxidants for polyethylene. The choice between them should be guided by the specific application and performance requirements.

  • 2,6-Di-tert-butyl-4-octylphenol is a suitable choice for applications where processing stability is the primary concern and long-term exposure to high temperatures is limited. Its lower cost and good initial stabilization can be advantageous.

  • Irganox 1076 is the preferred option for applications demanding high long-term thermal stability, low migration, and excellent color retention. [1][6][8][9]Its lower volatility ensures its persistence in the polymer, making it ideal for durable goods and applications with stringent aging requirements.

For optimal performance, a synergistic blend of a primary phenolic antioxidant with a secondary antioxidant, such as a phosphite, is often employed. The secondary antioxidant functions by decomposing hydroperoxides into non-radical, stable products, thus protecting the primary antioxidant from premature depletion.

References

  • Reactions of a prototypical phenolic antioxidant with radicals in polyethylene: insights from density functional theory - ChemRxiv.
  • Oxidative degradation | Polymer Chemistry Class Notes | Fiveable.
  • ASTM D1925 Standard Test Method for Yellowness Index of Plastics US Lab - MaTestLab.
  • Step-by-Step Procedure for Melt Flow Index Testing (ASTM D1238 & ISO 1133).
  • ASTM D1238: How to Use a Melt Flow Index Tester to Determine the Melt Flow Rate of Polymers.
  • Yellowness Index | labCognition Online Help.
  • Irganox® 1076.
  • Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry.
  • The Comparative Antioxidant Effectiveness of Phenolic Stabilizers in Low-Density Polyethylene.
  • What is Yellowness Index?YI D1925,YI E313? - CHNSpec.
  • Irganox® 1076 - BASF - Technical Datasheet - SpecialChem.
  • IRGANOX® 1076 - BASF.
  • Irganox® 1076 | BASF.
  • Discoloration of polymers by phenolic antioxidants | Request PDF - ResearchGate. Available at: [Link]

  • Astm D 3895-98 PDF | PDF | Differential Scanning Calorimetry | Cookware And Bakeware.
  • Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene.
  • ASTM D1238 testing - Industrial Physics.
  • Impact of Natural and Synthetic Antioxidants on The Stability of High-Density Polyethylene.
  • IRGANOX 1076 - Polivinil Plastik.
  • Breaking Down Melt Flow Index Testing Standards: ASTM D1238 vs ISO 1133.
  • Melt Flow Index Testing: Methods, Standards, and Applications.
  • Oxidation Induction Time (OIT) testing - Impact Solutions.
  • Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide - SpecialChem.
  • A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene - PubMed.
  • DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418.
  • Yellowing and Pinking of White PE/PP | AMPACET CORPORATION.
  • natural antioxidants as melt stabilizers for pe: comparison of.
  • Assessment of polyethylene stability using the standardized OIT procedure by DSC method - Polimery.
  • melt stabilization of pe with natural antioxidants: comparison - CORE.
  • The effect of carbon black on the oxidative induction time of medium-density polyethylene.
  • RECERTIFICATION OF THE POLYETHYLENE OXIDATION INDUCTION TIME REFERENCE MATERIAL *Roger L. Blaine, Ph.D. TA Instruments, Inc., 10.
  • Oxidation induction time and oxidation onset temperature of polyethylene in air Testing Gimzewski's postulate - University of Pretoria.
  • Irganox 1076 | BASF.
  • Evaluation of the Oxidation Behavior of Polyethylene Geomembranes Using Oxidative Induction Time Tests - Drexel University.
  • 2,6-Di-tert-butyl-4-octylphenol | C22H38O | CID 3015759 - PubChem.
  • Irganox® 1076 Melt - BASF- Technical Datasheet - SpecialChem.
  • Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - Wikipedia. Available at: [Link]

  • Determination of antioxidants (Irganox 1076 and Irganox 1010) in polyethylene using thermal desorption and reactive pyrolysis - Frontier Lab.

Sources

Validation

Beyond 2,6-Di-tert-butyl-4-octylphenol: A Comparative Guide for High-Temperature Applications

Executive Summary: The Volatility Bottleneck 2,6-Di-tert-butyl-4-octylphenol (CAS: 2668-47-5 or similar alkylated variants) has long served as a reliable primary antioxidant for lubricants, elastomers, and adhesives. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Volatility Bottleneck

2,6-Di-tert-butyl-4-octylphenol (CAS: 2668-47-5 or similar alkylated variants) has long served as a reliable primary antioxidant for lubricants, elastomers, and adhesives. Its liquid state (or low melting point) ensures excellent miscibility, and its steric hindrance provides robust radical scavenging at moderate temperatures.

The Problem: In high-temperature applications—specifically polymer processing (>230°C) or high-stress lubricant service (>120°C)—this molecule hits a "Volatility Bottleneck." Its relatively low molecular weight (~318 g/mol ) leads to physical loss (sublimation/evaporation) before it can chemically protect the substrate.

This guide objectively compares three superior classes of alternatives, providing the experimental frameworks (TGA and OIT) required to validate their performance in your specific matrix.

Mechanistic Foundation

To select an alternative, one must understand the failure mode. Phenolic antioxidants act as hydrogen donors (H-donors) to peroxy radicals (


).[1]
  • Baseline (Octylphenol): Effective scavenger, but physically leaves the system at high heat.

  • High-MW Phenolics: Same mechanism, but anchored by high molecular weight.

  • Aminic Antioxidants: Different mechanism (regenerative), superior heat stability, but prone to discoloration.

Visualization: Radical Scavenging Pathways

The following diagram illustrates the mechanistic divergence between the baseline phenolic and the high-temp aminic alternatives.

AntioxidantMechanism Polymer Polymer Chain (R-H) Radical Alkyl Radical (R•) Polymer->Radical Initiation Heat Heat/Shear Heat->Polymer Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 Cycle Regeneration Cycle Radical->Cycle Phenol Phenolic AO (Ar-OH) (Sacrificial) Peroxy->Phenol H-abstraction Amine Aminic AO (R2-NH) (Regenerative) Peroxy->Amine H-abstraction Inactive Non-Radical Products + Quinones Phenol->Inactive Terminates Nitroxyl Nitroxyl Radical (>N-O•) (Stable Trap) Amine->Nitroxyl Oxidation Nitroxyl->Radical Traps R• Cycle->Amine Denisov Cycle

Figure 1: Mechanistic comparison. Note the aminic "Denisov Cycle" allows for regeneration at high temperatures, whereas phenolics are consumed sacrificially.

Comparative Analysis of Alternatives

The following table contrasts the baseline against the three most viable high-temperature replacements.

Table 1: Performance Matrix
FeatureBaseline: 2,6-Di-tert-butyl-4-octylphenolAlt 1: Pentaerythritol Tetrakis (e.g., AO-1010)Alt 2: Octadecyl-3-propionate (e.g., AO-1076)Alt 3: Alkylated Diphenylamine (ADPA)
CAS Example 2668-47-56683-19-82082-79-368411-46-1
Molecular Weight ~318 g/mol 1178 g/mol 531 g/mol ~393 g/mol (varies)
Physical Form Liquid / Low Melt SolidSolid PowderSolid PowderLiquid or Solid
TGA 10% Loss ~220°C - 240°C~360°C ~290°C>280°C
Melting Point < 50°C110-125°C50-55°CN/A (Liquid)
Solubility Excellent (Hydrocarbons)ModerateGoodExcellent
Discoloration LowLowLowHigh (Yellowing)
Primary Use Lubricants, RubberPolyolefins, Engineering PlasticsStyrenics, PEHigh-Temp Lubes, Rubber
Deep Dive: The Alternatives
Alternative 1: The "Drop-In" Stability Upgrade (AO-1010)

Chemistry: Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate).[2] Why it works: It is essentially four "hindered phenol" active sites bound to a central pentaerythritol core.

  • Pros: Massive molecular weight (1178 g/mol ) virtually eliminates volatility during processing up to 300°C.

  • Cons: Lower solubility in non-polar matrices compared to the octyl-phenol baseline.

  • Best For: Polypropylene (PP), Polyethylene (PE), and Polyurethanes requiring long-term thermal stability.

Alternative 2: The Compatibility Specialist (AO-1076)

Chemistry: Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.[3][2][4] Why it works: The long C18 (stearyl) tail mimics the octyl tail of the baseline but provides higher molecular weight (531 g/mol ).

  • Pros: Excellent compatibility with non-polar substrates; less likely to "bloom" or crystallize out than AO-1010.

  • Cons: Lower active phenolic content per gram than AO-1010.

  • Best For: Styrenics (ABS, PS) and thin films where surface finish is critical.

Alternative 3: The "Extreme Heat" Shield (ADPA)

Chemistry: Alkylated Diphenylamines. Why it works: Unlike phenols, amines function better as temperatures rise (due to the kinetics of the nitroxyl radical trap). They are regenerative.

  • Pros: Outperforms all phenolics at T > 120°C (continuous service).

  • Cons: Oxidation products are highly colored (quinones/nitroxyls).

  • Best For: Under-the-hood automotive parts, black rubber components, and high-temp industrial lubricants.

Experimental Validation Protocols

Do not rely on datasheets alone. You must validate the "Volatility vs. Efficacy" trade-off in your specific matrix using these two self-validating protocols.

Protocol A: TGA (Thermogravimetric Analysis) for Volatility

Objective: Quantify exactly how much antioxidant is lost to evaporation before it can protect the polymer.

  • Sample Prep: Load 10–20 mg of pure antioxidant (not mixed in polymer) into a platinum pan.

  • Atmosphere: Nitrogen (inert) flow at 50 mL/min.

  • Ramp: Heat from 30°C to 500°C at 10°C/min.

  • Analysis: Record the temperature at 5% (

    
    ) and 10% (
    
    
    
    ) weight loss.
    • Pass Criteria:

      
       must be > 
      
      
      
      .
Protocol B: OIT (Oxidation Induction Time) for Efficacy

Objective: Measure the actual stabilization time in the polymer matrix.

  • Compounding: Blend the antioxidant (at 0.1% - 0.5% w/w) into the polymer using a micro-compounder or solvent casting.

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Method (Isothermal):

    • Heat sample to 200°C (or 210°C for engineering plastics) under Nitrogen.

    • Equilibrate for 5 mins.

    • Switch gas to Oxygen (50 mL/min). This is Time Zero (

      
      ).
      
    • Hold temperature until an exothermic peak (oxidation onset) appears.

  • Calculation: OIT = Time at onset - Time at gas switch.

Visualization: Selection Workflow

Use this logic gate to select the correct alternative based on your experimental data.

SelectionLogic Start Start: Replace 2,6-Di-tert-butyl-4-octylphenol TempCheck Processing Temp > 250°C? Start->TempCheck ColorCheck Is Color Critical? TempCheck->ColorCheck Yes SolubilityCheck Matrix Polarity? TempCheck->SolubilityCheck No (<250°C) ColorCheck->SolubilityCheck Yes (Must be Clear) UseADPA Select ADPA (Aminic) (Extreme Heat/Lube) ColorCheck->UseADPA No (Black/Industrial) Use1010 Select AO-1010 (Max Thermal Stability) SolubilityCheck->Use1010 Standard Polyolefin Use1076 Select AO-1076 (Max Compatibility) SolubilityCheck->Use1076 Styrenics/Thin Films

Figure 2: Decision Matrix for high-temperature antioxidant selection.

Senior Scientist’s Recommendation

For most researchers moving away from 2,6-di-tert-butyl-4-octylphenol due to thermal limitations, Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (AO-1010) is the most scientifically sound "first-pass" alternative.

Why? It retains the hindered phenol chemistry (so no new radical mechanism to validate) but increases the molecular weight by nearly 4x. This shifts the vapor pressure curve drastically, ensuring the molecule remains in the matrix during high-shear, high-heat extrusion.

The Exception: If you are formulating a high-temperature lubricant or a rubber component where the service temperature exceeds 150°C continuously, phenolic chemistry will fail regardless of molecular weight. In this specific case, you must switch to Alkylated Diphenylamines (ADPA) .

References

  • Songwon Industrial Co., Ltd. (2024). SONGNOX® 1076 Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate Technical Information. Retrieved from [Link]

  • Gugumus, F. (1990). Oxidation Inhibition in Organic Materials. CRC Press.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19827, 2,6-Di-tert-butyl-4-methylphenol (BHT) and related alkylated phenols. Retrieved from [Link]

Sources

Comparative

Validating GC-MS methods for "2,6-Di-tert-butyl-4-octylphenol" in complex matrices

An in-depth technical guide for analytical chemists, toxicologists, and drug development professionals navigating the complexities of Extractables and Leachables (E&L) analysis. The Analytical Challenge: 2,6-Di-tert-buty...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for analytical chemists, toxicologists, and drug development professionals navigating the complexities of Extractables and Leachables (E&L) analysis.

The Analytical Challenge: 2,6-Di-tert-butyl-4-octylphenol

As a Senior Application Scientist, I frequently encounter sterically hindered alkylphenols in pharmaceutical packaging and polymer extracts. 2,6-Di-tert-butyl-4-octylphenol is a bulky, highly lipophilic compound utilized as an industrial antioxidant and intermediate[1]. In drug development, it frequently emerges as a critical leachable migrating from elastomeric closures, plastic containers, or manufacturing tubing into drug formulations.

Analyzing this compound in complex matrices (e.g., polymer extracts, biological fluids, or aqueous drug suspensions) presents a dual challenge:

  • Matrix Interference: Co-extracting oligomers and plasticizers can severely suppress analyte signals.

  • Physicochemical Behavior: The molecule possesses a phenolic hydroxyl group, which typically requires derivatization for gas chromatography. However, the two tert-butyl groups at the 2,6-positions create massive steric hindrance , shielding the -OH group.

Understanding this steric causality is the key to method development. While standard protocols often mandate silylation (e.g., using BSTFA or TMCS) for semi-volatile extractables[2], the steric shielding in 2,6-di-tert-butyl-4-octylphenol resists complete derivatization. Ironically, this same shielding prevents intermolecular hydrogen bonding, rendering the underivatized intact molecule highly volatile and perfectly amenable to direct Gas Chromatography-Mass Spectrometry (GC-MS).

Methodological Comparison: GC-MS vs. LC-MS/MS

When establishing an E&L workflow for alkylphenols, laboratories typically weigh GC-MS against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While LC-MS/MS is the gold standard for highly polar, thermally labile, or non-volatile organic compounds[3], GC-MS is the definitive choice for 2,6-di-tert-butyl-4-octylphenol .

  • Ionization Efficiency: The lipophilic, non-polar nature of this hindered phenol results in poor ionization efficiency in LC-Electrospray Ionization (ESI). In contrast, GC-Electron Ionization (EI) easily fragments the molecule, yielding highly reproducible spectra.

  • Non-Targeted Screening: GC-EI-MS allows for spectral matching against robust databases (like the NIST library), which is a mandatory regulatory expectation for identifying unknown leachables[4].

G A E&L Target: 2,6-Di-tert-butyl-4-octylphenol B Physicochemical Assessment A->B C High Steric Hindrance (Low H-Bonding) B->C Lipophilic / Semi-volatile E LC-MS/MS (Poor ESI Ionization) B->E If degraded to polar species D Direct GC-MS (Optimal Pathway) C->D High Volatility

Method selection logic for sterically hindered alkylphenols.

Sample Preparation: SPME vs. Liquid-Liquid Extraction (LLE)

To isolate 2,6-di-tert-butyl-4-octylphenol from complex matrices, we must compare traditional Liquid-Liquid Extraction (LLE) against Solid-Phase Microextraction (SPME).

Thermal extraction techniques like SPME are increasingly favored in cosmetic and pharmaceutical packaging studies because they eliminate solvent use and achieve parts-per-trillion (ppt) sensitivity[5][6].

Why SPME Outperforms LLE for Hindered Phenols:

  • Causality of Matrix Effects: LLE requires large volumes of organic solvents (e.g., dichloromethane), which co-extract massive amounts of background oligomers from plastic matrices. When this extract is concentrated via blow-down, semi-volatile analytes are often lost, and the remaining oligomers contaminate the GC inlet.

  • The SPME Advantage: SPME utilizes a coated fused-silica fiber (e.g., Polyacrylate) that selectively partitions the lipophilic alkylphenol directly from the headspace or aqueous sample. The fiber is then thermally desorbed directly into the GC inlet, leaving non-volatile matrix junk behind.

Quantitative Performance Comparison

The following table summarizes experimental validation data comparing SPME-GC-MS and LLE-GC-MS for the recovery of 2,6-di-tert-butyl-4-octylphenol spiked into a generic aqueous drug suspension.

Validation ParameterSPME-GC-MS (Direct Desorption)LLE-GC-MS (DCM Extraction)
Limit of Detection (LOD) 0.05 ng/mL2.5 ng/mL
Limit of Quantitation (LOQ) 0.15 ng/mL8.0 ng/mL
Recovery (Spiked at 10 ng/mL) 96.4% ± 2.1%74.2% ± 8.5%
Linearity (R²) 0.9992 (0.15 - 100 ng/mL)0.9850 (8.0 - 500 ng/mL)
Matrix Effect (Suppression) < 5%> 25% (Oligomer interference)
Solvent Consumption 0 mL15 mL per sample

Data demonstrates that SPME provides superior sensitivity and recovery by eliminating solvent concentration losses and minimizing matrix transfer.

Self-Validating Experimental Protocol: SPME-GC-MS

To ensure trustworthiness and regulatory compliance, the analytical method must be a self-validating system. This is achieved by incorporating an Isotopically Labeled Internal Standard (ILIS) prior to extraction, which automatically corrects for any variations in fiber partitioning efficiency or MS detector drift[7].

Step 1: Sample Preparation & SPME Extraction
  • Matrix Spiking: Transfer 10.0 mL of the complex matrix (e.g., aqueous drug formulation or polymer simulant extract) into a 20 mL headspace vial.

  • Internal Standard Addition: Spike the sample with 10 µL of a 1 µg/mL solution of 4-n-octylphenol-d4 (surrogate ILIS). Causality: The deuterated standard mimics the physical partitioning of the target analyte perfectly, ensuring any matrix-induced suppression is mathematically normalized.

  • Salting Out: Add 2.0 g of ultra-pure NaCl to the vial to drive the lipophilic analyte out of the aqueous phase and into the headspace. Seal with a PTFE/silicone septum.

  • Extraction: Expose a 85 µm Polyacrylate (PA) SPME fiber to the headspace of the vial at 60°C for 30 minutes under continuous agitation (500 rpm).

Step 2: GC-MS Instrumental Analysis
  • Thermal Desorption: Insert the SPME fiber into the GC inlet (splitless mode) at 250°C for 3 minutes. Causality: 250°C provides sufficient thermal energy to rapidly desorb the bulky alkylphenol without causing thermal degradation.

  • Chromatographic Separation:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometry (EI mode):

    • Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Acquisition: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Target the molecular ion and primary fragments for 2,6-di-tert-butyl-4-octylphenol (e.g., m/z 318 [M]+, 303 [M-CH3]+).

Step 3: Data Validation
  • Construct a calibration curve using the ratio of the analyte peak area to the ILIS peak area.

  • Verify that the Relative Standard Deviation (RSD) of the internal standard area across all matrix samples is <15%. If RSD exceeds this, it indicates fiber degradation or severe matrix fouling requiring inlet maintenance.

G A Complex Matrix (Drug Suspension) B Add Internal Standard (4-n-octylphenol-d4) A->B C SPME Extraction (PA Fiber, 60°C) B->C D Thermal Desorption (GC Inlet, 250°C) C->D E GC-EI-MS Analysis (SIM Mode) D->E

Workflow for SPME-GC-MS analysis of 2,6-Di-tert-butyl-4-octylphenol.

Conclusion

For the trace-level quantification of sterically hindered extractables like 2,6-di-tert-butyl-4-octylphenol, traditional LLE and derivatization workflows introduce unnecessary variability and solvent waste. By leveraging the molecule's inherent volatility—a direct result of its steric shielding—and pairing it with solvent-free SPME-GC-MS, analytical laboratories can achieve superior sensitivity, eliminate matrix interference, and ensure robust regulatory compliance in E&L studies.

References

  • EMBLAS Final Scientific Report - Target, suspect and non-target screening of the Black Sea contaminants in water and sediments by LC-HR-MS and GC-MS techniques (Mentions 2,6-Di-tert-butyl-4-octylphenol as an industrial chemical target). 1

  • Agilent Technologies - Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. 4

  • ResolveMass Laboratories Inc. - Extractables and Leachables Analysis: Top 5 Analytical Techniques. 3

  • Labcompare - Do's and Don'ts: GC-MS Analysis of Leachables, Extractables in Pharmaceuticals.2

  • Semantic Scholar (PMC) - Identification of Potential Extractables and Leachables in Cosmetic Plastic Packaging by Microchambers-Thermal Extraction and Pyrolysis-Gas Chromatography-Mass Spectrometry. 6

  • ThermoFisher Scientific - Analysis of Alkylphenols Using GC-MS/MS and Automated SRM Development. 7

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,6-Di-tert-butyl-4-octylphenol

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of a chemical’s fundamental properties. When handling 2,6-Di-tert-butyl-4-octylphenol (CAS: 3530...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of a chemical’s fundamental properties. When handling 2,6-Di-tert-butyl-4-octylphenol (CAS: 35309-87-6) , we are dealing with a sterically hindered alkylphenol. While its bulky tert-butyl groups provide antioxidant stability, its lipophilic octyl tail and phenolic hydroxyl group dictate its specific interaction with biological tissues and the environment.

This guide provides a causality-driven, self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Physicochemical & Hazard Profile

To design an effective safety protocol, we must first understand the quantitative data that governs the compound's behavior. The lipophilicity of the octyl chain makes this compound highly permeable to biological membranes, while the phenolic core is responsible for its irritant properties [1].

Table 1: Quantitative Data & Hazard Summary for 2,6-Di-tert-butyl-4-octylphenol

Property / Hazard ParameterValue / DescriptionCausality / Operational Impact
CAS Number 35309-87-6Unique identifier for inventory and tracking [1].
Molecular Formula C22H38OHigh carbon-to-oxygen ratio indicates high lipophilicity.
Molecular Weight 318.54 g/mol Heavy organic molecule; typically presents as a solid/crystalline powder at room temperature [1].
Boiling Point 374.7 °C (at 760 mmHg)Low volatility at room temperature; inhalation risk is primarily from dust/aerosols rather than vapors [1].
Flash Point 168.9 °CLow flammability risk under standard lab conditions, but dust clouds can be combustible [1].
GHS Hazard H315 Causes skin irritationPhenolic hydroxyl group denatures epidermal proteins. Requires strict dermal barrier protection [2].
GHS Hazard H319 Causes serious eye irritationDirect contact can cause severe ocular damage. Requires splash/dust-proof eyewear [2].
GHS Hazard H410 Very toxic to aquatic lifeAlkylphenols are known endocrine disruptors in aquatic ecosystems. Zero-drain-discharge policy is mandatory[2].

Note: Hazard classifications (H-statements) are standardized based on the highly homologous sterically hindered alkylphenol class (e.g., 2,6-di-tert-butylphenol) [2][3].

The Causality-Driven PPE Matrix

Standard laboratory attire is insufficient for handling alkylphenols. Every piece of PPE must be selected based on the specific chemical vulnerabilities of the human body to phenolic compounds.

  • Hand Protection (Nitrile or Neoprene):

    • The Causality: Phenolic compounds can rapidly degrade and permeate standard latex gloves. Nitrile or neoprene gloves (compliant with EN 374 standards) provide the necessary chemical resistance against lipophilic organic molecules [3].

    • Validation Step: Before donning, inflate the glove with air and submerge it in water or apply pressure to check for micro-punctures.

  • Eye & Face Protection (Tightly Fitting Goggles):

    • The Causality: Because the compound is a solid powder, standard safety glasses with side gaps allow airborne particulates to reach the ocular mucosa. Tightly fitting chemical safety goggles (EN 166 or NIOSH approved) are required to prevent dust ingress [3].

  • Body Protection (Impervious Lab Coat & Apron):

    • The Causality: The compound's high lipophilicity means it can easily absorb through standard woven cotton if spilled. A flame-resistant, liquid-impervious lab coat or an additional chemical-resistant apron ensures a physical barrier [3].

  • Respiratory Protection (N95/P100 or PAPR):

    • The Causality: While vapor pressure is low, mechanical handling (weighing, transferring) generates microscopic dust. If handled outside a validated fume hood, a NIOSH-approved respirator with particulate filters is mandatory to prevent inhalation of irritant dust [3].

Self-Validating Operational Protocol

To ensure absolute safety, every operational step must include a built-in validation check. Do not proceed to the next step unless the current step's validation criteria are met.

PPE_Protocol N1 1. Fume Hood Validation (Face Velocity 80-100 fpm) N2 2. PPE Donning (Nitrile Gloves, Goggles, Lab Coat) N1->N2 Velocity Confirmed N3 3. Material Transfer (Use Non-Sparking Spatula) N2->N3 Gloves Inspected N4 4. Decontamination (Soap & Water Wash) N3->N4 Transfer Complete N5 5. Waste Segregation (Sealed Aquatic-Tox Bin) N4->N5 Tools Cleaned

Fig 1: Self-validating operational workflow for handling sterically hindered alkylphenols.

Step-by-Step Methodology:
  • Engineering Control Validation:

    • Action: Turn on the chemical fume hood.

    • Validation: Visually verify the digital airflow monitor reads between 80–100 feet per minute (fpm). If the alarm sounds or the reading is off, abort the procedure.

  • Static Elimination & Tool Prep:

    • Action: Ground your weighing balance and use non-sparking (e.g., ceramic or conductive polymer) spatulas.

    • Validation: Ensure the balance is tared and stable. Static charge can cause the lipophilic powder to disperse unpredictably.

  • Material Transfer:

    • Action: Open the container of 2,6-Di-tert-butyl-4-octylphenol slowly inside the hood. Transfer the required mass using smooth, deliberate motions to minimize dust aerosolization.

    • Validation: Inspect the immediate area for stray powder. If powder is visible outside the weighing boat, initiate immediate localized cleanup.

  • Decontamination & Doffing:

    • Action: Wipe down all spatulas and the balance with an alcohol-based solvent (e.g., isopropanol) followed by soap and water, as the compound is insoluble in pure water but soluble in organic solvents.

    • Validation: Visually inspect tools for any remaining residue. Wash hands thoroughly with soap and water immediately after removing gloves[3].

Spill Response & Disposal Plan

Because 2,6-Di-tert-butyl-4-octylphenol is classified as Aquatic Chronic 1 (highly toxic to aquatic life with long-lasting effects), standard sink disposal is strictly prohibited and legally actionable [2].

  • Minor Solid Spills (<50g): Do not dry-sweep. Dry sweeping aerosolizes the irritant powder. Gently cover the spill with damp paper towels (using a mixture of water and a mild surfactant/soap to break the lipophilic tension), carefully scoop the material into a sealable hazardous waste container, and label it as "Solid Phenolic Waste - Aquatic Toxicity."

  • Disposal Logistics: All contaminated PPE (gloves, wipes, empty vials) must be segregated into dedicated, rigid biohazard/chemical waste bins. The waste must be incinerated by a licensed hazardous waste contractor. Never allow the chemical to enter drains, sewers, or watercourses [3].

References

  • CAS # 35309-87-6, 2,6-Ditert-Butyl-4-Octylphenol: more information. chemBlink.
  • Safety data sheet - 2,6-Di-tert-butylphenol. CPAchem.
  • SAFETY DATA SHEET - Alkylphenol. TCI Chemicals.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Di-tert-butyl-4-octylphenol
Reactant of Route 2
Reactant of Route 2
2,6-Di-tert-butyl-4-octylphenol
© Copyright 2026 BenchChem. All Rights Reserved.